(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 699460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,7aS)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURKKNDNLSPPQY-CMPLNLGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1COC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1CO[C@@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327881 | |
| Record name | (3R,7aS)-3-Phenyltetrahydro-3H,5H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103201-79-2 | |
| Record name | (3R,7aS)-3-Phenyltetrahydro-3H,5H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Diastereoselective Synthesis of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one from L-proline
Abstract
This technical guide provides a comprehensive overview of the synthesis of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, a valuable chiral auxiliary, from the readily available and inexpensive chiral pool starting material, L-proline. The document elucidates the underlying reaction mechanism, provides a detailed and field-tested experimental protocol, and discusses the critical parameters governing the high diastereoselectivity of the transformation. This guide is intended for researchers, chemists, and drug development professionals engaged in asymmetric synthesis, offering both theoretical understanding and practical, actionable methodology.
Introduction: The Strategic Value of Proline-Derived Chiral Auxiliaries
The precise control of stereochemistry is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral auxiliaries are powerful tools that enable the conversion of prochiral substrates into enantiomerically enriched products. L-proline, a naturally occurring amino acid, serves as an exceptional starting point for the construction of rigid, bicyclic chiral auxiliaries.[1][2] Its inherent chirality, conformational rigidity, and bifunctional nature (secondary amine and carboxylic acid) make it a versatile scaffold.
The target molecule, this compound, is a prominent example of such an auxiliary. This bicyclic lactone, often referred to as a Seebach oxazolidinone, effectively shields one face of its enolate, directing electrophilic attack to the opposite face with high diastereoselectivity. This controlled functionalization is invaluable for the asymmetric synthesis of α-substituted amino acids and other complex chiral molecules.[3] This guide details its efficient preparation through the direct condensation of L-proline with benzaldehyde.
Synthetic Strategy and Mechanistic Rationale
The synthesis is a diastereoselective cyclocondensation reaction. The core principle involves the formation of two new bonds—an iminium intermediate followed by an intramolecular cyclization—where the stereochemistry is dictated entirely by the (S)-configuration of the starting L-proline.
The Reaction Mechanism
The transformation proceeds through several distinct, equilibrium-driven steps:
-
Iminium Ion Formation: The nucleophilic secondary amine of L-proline attacks the electrophilic carbonyl carbon of benzaldehyde. This initially forms a carbinolamine intermediate.
-
Dehydration: Under acidic conditions (provided by the proline carboxylic acid itself) or via thermal promotion, the carbinolamine dehydrates to form a transient N-acyliminium ion. This step is crucial and is the primary reason for the use of azeotropic water removal in the experimental setup. Driving this equilibrium forward by removing water is key to achieving a high yield.
-
Intramolecular Cyclization (Lactonization): The carboxylate group of the proline backbone, now positioned favorably, acts as an intramolecular nucleophile. It attacks the electrophilic iminium carbon. This ring-closing step forms the five-membered oxazolidinone ring and establishes the second stereocenter at the C-3 position.
The stereochemical outcome is governed by steric hindrance. The incoming benzaldehyde molecule preferentially approaches the proline nitrogen from the face opposite to the carboxylic acid group. Subsequent cyclization occurs in a way that minimizes steric strain, leading predominantly to the cis-fused (3R,7aS) diastereomer.
Visualizing the Mechanism
The following diagram illustrates the key mechanistic steps from reactants to the final bicyclic product.
Caption: Experimental workflow for the synthesis of the target oxazolidinone.
Quantitative Data and Characterization
Precise quantification and rigorous characterization are essential to validate the success of the synthesis.
Summary of Reaction Parameters
| Parameter | Value |
| L-Proline (mass) | 11.51 g |
| L-Proline (moles) | 100 mmol |
| Benzaldehyde (volume) | 10.7 mL |
| Benzaldehyde (moles) | 105 mmol |
| Theoretical Yield | 20.32 g |
| Typical Actual Yield | 17.3 - 18.3 g (85-90%) |
| Melting Point | 97-99 °C |
| Optical Rotation [α]D | +55.2° (c 1.0, CHCl₃) |
Characterization
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should confirm the structure, showing characteristic peaks for the phenyl protons, the methine proton at C3 (a singlet around 5.5 ppm), and the diastereotopic protons of the pyrrolidine ring.
-
¹³C NMR (CDCl₃, 100 MHz): Will show the carbonyl carbon (~175 ppm), the acetal carbon at C3 (~95 ppm), and the carbons of the phenyl and pyrrolidine rings.
-
FT-IR (KBr, cm⁻¹): A strong absorption band around 1760-1780 cm⁻¹ is indicative of the lactone carbonyl group.
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the exact mass and elemental composition of the molecule.
Trustworthiness and Field Insights: The Causality Behind the Protocol
-
Why Azeotropic Removal of Water is Non-Negotiable: The formation of the iminium ion from the carbinolamine is a reversible dehydration reaction. According to Le Châtelier's principle, the continuous removal of a product (water) is necessary to drive the reaction to completion. Toluene is the solvent of choice because it forms a low-boiling azeotrope with water, allowing for its efficient removal via the Dean-Stark trap. [4]* The Role of Benzaldehyde Stoichiometry: A slight excess of benzaldehyde (1.05 equivalents) is used to ensure the complete consumption of the more valuable L-proline starting material. However, a large excess should be avoided as it can complicate purification and potentially lead to side reactions like the benzoin condensation or Cannizzaro reaction under certain conditions.
-
Significance of Benzaldehyde Purity: Commercial benzaldehyde is often partially oxidized to benzoic acid. Benzoic acid can interfere with the reaction and complicate the work-up. Distillation immediately prior to use is a critical step for ensuring high yields and purity.
-
Diastereoselectivity Control: The high diastereoselectivity of this reaction is a result of "substrate control," where the existing stereocenter of L-proline directs the stereochemical outcome of the newly formed centers. The rigid bicyclic transition state that forms during the intramolecular cyclization strongly favors the formation of the cis-fused ring system, resulting in the (3R, 7aS) product.
References
- BenchChem. A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline.
- Sigma-Aldrich. L-Proline and D-Proline (Chiral Amino Acid Catalysts).
- Seebach, D., et al. "Stereoselective Synthesis of Quaternary Proline Analogues." PMC - NIH.
- Wikipedia. Proline organocatalysis.
- Passos, H., et al. "Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction." MDPI.
- List, B., Notz, W. "Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes." ACS Publications.
- Artman III, G. D., et al. "(3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES." PMC - NIH.
- Hoyt, M. "PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS." University of Illinois Urbana-Champaign.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its rigid bicyclic framework, derived from the condensation of a proline derivative with a phenyl-containing unit, makes it a valuable scaffold for the development of novel therapeutic agents and a key intermediate in asymmetric synthesis. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its application, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.
This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying principles and experimental considerations for its accurate characterization.
Molecular Structure
The fundamental framework of the topic compound is presented below. The specific stereochemistry, (3R,7aS), is crucial for its biological activity and synthetic utility.
Caption: A generalized workflow for the comprehensive spectroscopic characterization of a novel compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS techniques. While a complete experimental dataset for this specific molecule is not widely published, a robust and reliable spectroscopic profile can be constructed based on data from close structural analogues and fundamental principles of spectroscopic analysis. This guide provides a comprehensive framework for researchers to approach the characterization of this and similar heterocyclic compounds, ensuring scientific rigor and accuracy in their structural elucidation.
References
- Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma - PMC. (n.d.).
-
(3R,7aS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[5,1-b]o[1][2]xazol-5-one - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from
- (3r,7as)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(1h)-one - PubChemLite. (n.d.).
-
The FT-IR spectrum of compound [3]| Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from
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Chemical properties of tetrahydropyrrolo[1,2-c]oxazol-5-one derivatives
An In-Depth Technical Guide to the Chemical Properties of Tetrahydropyrrolo[1,2-c]oxazol-5-one Derivatives
Foreword: Unveiling a Privileged Scaffold
To the dedicated researcher, scientist, and drug developer, the language of molecular architecture is one of profound significance. Certain scaffolds, through their unique conformational and electronic properties, repeatedly emerge as keystones in the design of novel therapeutics. The tetrahydropyrrolo[1,2-c]oxazol-5-one core is one such "privileged" structure. This fused bicyclic system, elegantly combining a pyrrolidinone and an oxazolidinone ring, presents a rigid, stereochemically rich framework that has proven fertile ground for discovering compounds with diverse biological activities.
This guide moves beyond a mere recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in causality and practical insight. We will explore not just what happens, but why it happens—from the mechanistic underpinnings of its synthesis to the structural basis of its reactivity and therapeutic potential. The protocols described herein are designed to be self-validating, providing a robust foundation for your own investigations into this fascinating class of molecules.
The Molecular Core: Synthesis and Structural Integrity
The tetrahydropyrrolo[1,2-c]oxazol-5-one scaffold is a bicyclic N,O-acetal lactam. Its rigidity and defined stereochemistry are direct consequences of its synthetic origins and fused-ring nature.
Core Synthesis: A Mechanistic Perspective
The most direct and widely employed route to this scaffold is the intermolecular condensation of a 1,2-amino alcohol with a γ-keto acid.[1][2][3] The use of proline and its derivatives as the amino alcohol component is particularly common, as it directly furnishes the pyrrolidine portion of the final structure.
The reaction proceeds via a domino sequence. Initially, the amine of the amino alcohol forms an iminium ion with the ketone of the keto acid. This is followed by an intramolecular nucleophilic attack by the hydroxyl group onto the iminium carbon, forming the oxazolidine ring. Subsequently, an intramolecular amidation between the now-tethered nitrogen and the carboxylic acid function closes the pyrrolidinone ring, typically with the elimination of two molecules of water. This concerted cyclization is often driven by azeotropic removal of water, for instance, using a Dean-Stark apparatus with toluene as the solvent.
Caption: General synthetic pathway to the core scaffold.
Structural & Conformational Analysis
X-ray crystallography studies of derivatives, such as 7a-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one, provide critical insights into the molecule's three-dimensional structure.[4]
-
Ring Conformation: The five-membered pyrrolidinone ring tends to be nearly planar. In contrast, the oxazole (oxazolidinone) ring typically adopts a more twisted 'envelope' conformation, with the carbon atom at the fusion point acting as the flap.[4]
-
Ring Fusion: The two rings are fused with a significant dihedral angle, reported to be approximately 45.5° between their mean planes.[4] This creates a distinct, non-planar topology that is crucial for its interaction with biological targets.
-
Intermolecular Forces: In the solid state, the crystal packing is stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds and, when aromatic substituents are present, C-H···π contacts.[4] The absence of traditional N-H donors in the core structure precludes classical hydrogen bonding.
Chemical Reactivity: A Tale of Two Carbonyls
The chemical behavior of the tetrahydropyrrolo[1,2-c]oxazol-5-one system is dominated by the electrophilic nature of its two carbonyl carbons and the stereoelectronic effects of the fused ring system.
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology:
-
Rationale for Reagent Stoichiometry: To a round-bottom flask equipped with a magnetic stirrer, add the 1,2-amino alcohol (e.g., L-proline, 1.0 eq) and the γ-keto acid (1.0 eq). The 1:1 stoichiometry is crucial for driving the domino reaction to completion without generating side products from excess starting material.
-
Solvent Choice and Water Removal: Add toluene (approx. 0.1–0.2 M concentration). Toluene is selected for its ability to form a low-boiling azeotrope with water, which is the key to driving the equilibrium toward the cyclized product. Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Driving the Reaction: Heat the mixture to reflux. As the reaction proceeds, the toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, providing a direct visual measure of the reaction's progress. Continue reflux until no more water is collected (typically 4-18 hours).
-
Reaction Monitoring (Self-Validation): The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials and the appearance of a single major product spot is the primary validation checkpoint before proceeding to work-up.
-
Aqueous Work-up (Purification): Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted keto acid) and then with brine (to begin the drying process).
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. This will yield the crude product.
-
Purification and Characterization: The final product is typically purified by flash column chromatography on silica gel. The structure and purity must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS), which serve as the final validation of a successful synthesis.
References
-
Aicher, T. D., et al. (1998). Substituted tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones as hypoglycemic agents. Journal of Medicinal Chemistry, 41(23), 4556-66. Available from: [Link]
-
Aicher, T. D., et al. (1998). Substituted Tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and Tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones as Hypoglycemic Agents. Journal of Medicinal Chemistry. Available from: [Link]
-
Grinev, A. A., et al. (2020). 7a-Phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1601–1604. Available from: [Link]
-
Krylov, I. B., et al. (2024). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. MedChemComm, 15(1). Available from: [Link]
-
Kouvelas, A. D., et al. (2025). Fused Nitrogen Bridgehead N,O‐Acetals as Versatile Scaffolds: Synthetic Strategies, Mechanism and Applications. Chemistry – A European Journal. Available from: [Link]
-
Ivanenkov, Y. A., et al. (2024). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Sangi, D. P., et al. (2024). A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. Anais da Academia Brasileira de Ciências, 96. Available from: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 7a-Phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of the Tetrahydropyrrolo[1,2-c]oxazol-5-one Core: A Mechanistic and Methodological Guide
Introduction
The tetrahydropyrrolo[1,2-c]oxazol-5-one ring system represents a class of bicyclic N,O-acetals that has garnered interest within the fields of medicinal chemistry and drug development. Its rigid, fused-ring structure provides a unique three-dimensional scaffold that can be exploited for the design of novel therapeutic agents. The synthesis of this core typically involves the intramolecular cyclization of N-acylated proline derivatives, a transformation that proceeds through a fascinating and nuanced mechanistic pathway. This technical guide provides an in-depth exploration of the formation of the tetrahydropyrrolo[1,2-c]oxazol-5-one ring system, offering insights into the underlying reaction mechanism, a summary of synthetic methodologies, and a detailed experimental protocol.
Proposed Reaction Mechanism: From N-Acylproline to a Bicyclic Scaffold
The formation of the tetrahydropyrrolo[1,2-c]oxazol-5-one ring system from an N-acylproline precursor, such as N-acetyl-L-proline, is a classic example of a cyclodehydration reaction.[1] The process is typically facilitated by a dehydrating agent, most commonly a carboxylic anhydride like acetic anhydride. The reaction is believed to proceed through the formation of a highly reactive mesoionic intermediate, specifically a münchnone-type species.
The proposed mechanistic pathway can be delineated into the following key steps:
-
Activation of the Carboxylic Acid: The reaction commences with the activation of the carboxylic acid moiety of the N-acylproline. In the presence of a dehydrating agent such as acetic anhydride, a mixed anhydride is formed. This transformation significantly enhances the electrophilicity of the carbonyl carbon of the original carboxylic acid group.
-
Intramolecular Nucleophilic Attack and Cyclization: The amide oxygen of the N-acyl group, acting as an intramolecular nucleophile, attacks the highly electrophilic carbonyl carbon of the mixed anhydride. This leads to the formation of a five-membered ring and the expulsion of an acetate leaving group.
-
Formation of the Mesoionic Intermediate: The cyclized product exists as a mesoionic oxazolium-5-olate, commonly referred to as a münchnone. This intermediate is characterized by a separation of charge within the five-membered ring and is highly reactive.
-
Proton Transfer and Tautomerization: The final step involves a proton transfer and tautomerization to yield the thermodynamically more stable tetrahydropyrrolo[1,2-c]oxazol-5-one. This bicyclic N,O-acetal is the final product of the reaction.
This mechanistic pathway highlights the critical role of the dehydrating agent in activating the substrate for intramolecular cyclization. The formation of the transient mesoionic intermediate is a key feature of this transformation.
Caption: Proposed mechanism for the formation of the tetrahydropyrrolo[1,2-c]oxazol-5-one ring system.
Synthetic Methodologies: A Comparative Overview
While the intramolecular cyclization of N-acylproline derivatives is the most direct route to the tetrahydropyrrolo[1,2-c]oxazol-5-one core, variations in starting materials, dehydrating agents, and reaction conditions have been explored. The following table summarizes representative synthetic approaches.
| Starting Material(s) | Reagent(s) | Solvent | Temperature | Yield | Reference |
| (2S,4R)-4-Hydroxyproline | Trifluoroacetic anhydride | Dichloromethane | Reflux | 52% | [2] |
| Amino alcohols, Keto acids | Not specified | Not specified | Not specified | Not specified | [3] |
| N-tert-Butylsulfonyl imino ethyl ester, Cyclic bis(allylsulfoximine)titanium complexes | Me3OBF4, DBU | Not specified | Not specified | Good | [4] |
| Donor-acceptor cyclopropanes, Anilines | Ni(ClO4)2·6H2O, Acetic acid | Dichloromethane, Toluene | Room Temp to Reflux | Not specified for target | [5] |
Experimental Protocol: Synthesis of 3-Trifluoromethyl-1H-pyrrolo[1,2-c]oxazol-1-one
This protocol is adapted from the reported synthesis of 3-trifluoromethyl-1H-pyrrolo[1,2-c]oxazol-1-one, which serves as a representative example for the formation of the pyrrolo[1,2-c]oxazole core.[2]
Materials:
-
(2S,4R)-4-Hydroxyproline
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (2S,4R)-4-hydroxyproline.
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Cooling: Cool the resulting suspension to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (3 equivalents) to the cooled suspension with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 3-trifluoromethyl-1H-pyrrolo[1,2-c]oxazol-1-one.
Caption: A generalized experimental workflow for the synthesis of a pyrrolo[1,2-c]oxazol-1-one derivative.
Conclusion
The formation of the tetrahydropyrrolo[1,2-c]oxazol-5-one ring system via the intramolecular cyclodehydration of N-acylproline derivatives is a robust and efficient method for accessing this valuable heterocyclic scaffold. The reaction proceeds through a well-defined mechanistic pathway involving the formation of a reactive mesoionic intermediate. The versatility of this chemistry allows for the synthesis of a variety of substituted analogs, making it a valuable tool for researchers and scientists in the field of drug discovery and development. Further exploration of this reaction with different N-acyl groups and proline analogs will undoubtedly lead to the discovery of novel compounds with interesting biological activities.
References
-
Robertson, C. C., et al. (2019). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system. Acta Crystallographica Section E: Crystallographic Communications, 75(9), 1336-1338. [Link]
-
Aicher, T. D., et al. (1998). Substituted tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones as hypoglycemic agents. Journal of Medicinal Chemistry, 41(23), 4556-4566. [Link]
-
Bolz, J., et al. (2003). Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts. Journal of the American Chemical Society, 125(44), 13460-13473. [Link]
-
Zreigh, M. M., et al. (2019). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1336–1338. [Link]
-
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The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Pyrrolo[1,2-c]oxazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-c]oxazole core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and diverse substitution patterns make it a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This guide provides an in-depth exploration of the synthetic strategies employed to construct this valuable core, offering insights into the underlying mechanisms and practical considerations for researchers in the field.
The Significance of the Pyrrolo[1,2-c]oxazole Scaffold
The fusion of a pyrrole and an oxazole ring creates a rigid, bicyclic system with a distinct electronic and steric profile. This unique architecture has been found in a variety of biologically active molecules, exhibiting a broad spectrum of therapeutic potential. Derivatives have shown promise as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways.[1][2][3] The inherent drug-like properties of this scaffold, combined with the potential for diverse functionalization, make it a highly attractive target for synthetic and medicinal chemists.
Key Synthetic Strategies: A Mechanistic Perspective
The construction of the pyrrolo[1,2-c]oxazole ring system can be broadly categorized into several key synthetic approaches. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
[3+2] Cycloaddition Reactions: A Convergent Approach
One of the most powerful and convergent methods for synthesizing pyrrolo[1,2-c]oxazoles is through [3+2] cycloaddition reactions.[4][5] This strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered oxazole ring fused to a pre-existing pyrrole.
A prominent example involves the reaction of 2-acylethynylpyrroles with carbonyl compounds.[4][5] In this approach, the acylethynylpyrrole acts as the three-atom component, and the ketone or aldehyde serves as the two-atom component. The reaction is typically base-catalyzed, with potassium hydroxide being a common choice.
Mechanism of the [3+2] Cycloaddition:
The reaction proceeds through a stepwise mechanism initiated by the deprotonation of the pyrrole nitrogen by the base. The resulting pyrrolide anion then attacks the carbonyl carbon of the aldehyde or ketone, forming an intermediate alkoxide. Subsequent intramolecular cyclization through the attack of the oxygen anion onto the alkyne furnishes the pyrrolo[1,2-c]oxazole ring system.
Figure 1: Generalized workflow for the base-catalyzed [3+2] cycloaddition.
Experimental Protocol: Synthesis of Acylmethylidenepyrrolo[1,2-c]oxazoles via [3+2]-Cyclization [4]
-
To a solution of the 2-acylethynylpyrrole (1 mmol) in 4-6 mL of THF, add the corresponding ketone or aldehyde (1 mmol).
-
Add powdered KOH·0.5H₂O (1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired acylmethylidenepyrrolo[1,2-c]oxazole.
Table 1: Substrate Scope and Yields for the [3+2] Cycloaddition [4][5]
| 2-Acylethynylpyrrole Substituent | Carbonyl Compound | Yield (%) |
| Phenyl | Acetone | 75 |
| 4-Tolyl | Acetone | 82 |
| 4-Methoxyphenyl | Acetone | 78 |
| 4-Chlorophenyl | Acetone | 73 |
| Phenyl | Benzaldehyde | 43 |
The yields are generally good to excellent, demonstrating the efficiency of this method. The reaction tolerates a range of substituents on both the pyrrole and the carbonyl component. However, steric hindrance can play a role, as seen in the lower yield with benzaldehyde compared to acetone.[4]
Intramolecular Cyclization Strategies
Intramolecular cyclization represents another versatile approach to the pyrrolo[1,2-c]oxazole scaffold. These methods often involve the formation of a key intermediate that undergoes a subsequent ring-closing reaction.
A notable example is the cyclodehydration of N-acyl-α-amino acids.[6] This method has been used to prepare a variety of fused heterocyclic systems, including those containing the pyrrolo[1,2-c]oxazole core. The reaction is typically carried out using a dehydrating agent such as acetic anhydride.
Another intramolecular approach involves the light-induced cyclization of substituted pyrrolidino-benzoquinones to yield phenolic fused pyrrolo-oxazole derivatives.[7] This photochemical method offers a unique way to access specific substitution patterns.
More recently, the formation of a pyrrolo[1,2-c]oxazole-1-one derivative was observed as a byproduct during the synthesis of a protected 4-hydroxyproline derivative.[8][9] This unexpected cyclization occurred under reflux conditions, suggesting that thermal elimination from a suitable precursor can also lead to the formation of this ring system.
Mechanism of Formation from a 4-Hydroxyproline Derivative:
In this specific case, treatment of (2S,4R)-4-hydroxyproline with trifluoroacetic anhydride (TFAA) at elevated temperatures led to the formation of 3-trifluoromethyl-1H-pyrrolo[1,2-c]oxazol-1-one. The proposed mechanism involves the initial formation of a bis-TFA protected intermediate. Subsequent heating is believed to promote an elimination reaction, leading to the formation of the fused bicyclic system.[8]
Figure 2: Synthetic pathway to a pyrrolo[1,2-c]oxazol-1-one derivative.
Metal-Catalyzed Approaches
Transition metal catalysis has emerged as a powerful tool in modern organic synthesis, and the construction of heterocyclic systems is no exception. While direct metal-catalyzed syntheses of the pyrrolo[1,2-c]oxazole core are less common, related pyrrolo-fused systems have been successfully prepared using this methodology.
For instance, copper-catalyzed C(sp³)–H functionalization of 4-methylquinazolines has been employed to synthesize pyrrolo[1,2-c]quinazolines.[10][11] This reaction involves the use of an inexpensive copper catalyst and allows for the direct formation of a C-C bond, leading to the fused pyrrole ring. While not directly forming the oxazole ring, this strategy highlights the potential of metal catalysis in constructing complex pyrrolo-fused heterocycles.
Similarly, rhodium-catalyzed reactions have been utilized in the synthesis of related nitrogen-containing heterocycles.[12] The development of novel metal-catalyzed cyclization or cycloaddition strategies could open up new avenues for the efficient and selective synthesis of pyrrolo[1,2-c]oxazoles.
Applications in Drug Discovery and Development
The pyrrolo[1,2-c]oxazole scaffold is a key component in a number of compounds with significant biological activity. Its rigid structure and ability to be decorated with various functional groups allow for the fine-tuning of its pharmacological properties.
Pyrrole-containing compounds are present in numerous FDA-approved drugs, including the cholesterol-lowering agent atorvastatin and the anticancer drug sunitinib.[13] This underscores the importance of the pyrrole moiety in medicinal chemistry. The fusion of an oxazole ring to the pyrrole core, as in the pyrrolo[1,2-c]oxazole system, can further enhance biological activity and provide novel intellectual property.
Derivatives of related pyrrolo-fused heterocycles have demonstrated potent anticancer activity, often by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase.[3] The structural similarity of the pyrrolo[1,2-c]oxazole core to these known anticancer agents suggests its potential as a scaffold for the development of new chemotherapeutics.
Future Directions and Perspectives
The synthesis of the pyrrolo[1,2-c]oxazole scaffold continues to be an active area of research. Future efforts will likely focus on the development of more efficient, atom-economical, and enantioselective synthetic methods. The exploration of novel catalytic systems, including photoredox and enzymatic catalysis, could provide new and milder routes to this important heterocyclic core.
Furthermore, the continued investigation of the biological activities of diversely substituted pyrrolo[1,2-c]oxazoles will be crucial for identifying new lead compounds for drug discovery programs. The combination of innovative synthetic chemistry and thorough biological evaluation will undoubtedly unlock the full therapeutic potential of this privileged scaffold.
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A Technical Guide to the Biological Activity Screening of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one Analogs
Executive Summary
The tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one core represents a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional structure amenable to diverse functionalization.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel analogs derived from the parent structure, (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one. We will move beyond rote protocols to elucidate the strategic rationale behind a tiered screening cascade, from broad-spectrum primary assays to more defined secondary and mechanistic studies. This document is intended for researchers, scientists, and drug development professionals, providing actionable insights and detailed methodologies to efficiently identify and characterize promising lead compounds from a synthetic library.
Introduction: The Strategic Value of the Pyrrolo-Oxazolone Scaffold
In the landscape of drug discovery, the selection of a core molecular framework or "scaffold" is a critical decision that influences the entire trajectory of a development program.[4] The fused ring system of tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one provides a conformationally constrained backbone. This rigidity is advantageous as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The parent phenyl-substituted structure serves as an ideal starting point for generating a library of analogs through established synthetic methodologies, allowing for a systematic exploration of the structure-activity relationship (SAR).[5][6]
The primary objective of this guide is to outline a robust, multi-tiered screening strategy designed to efficiently triage a library of these analogs, identifying those with significant biological activity and paving the way for hit-to-lead optimization.
Analog Library Design: A Pharmacophore-Driven Approach
Before commencing any screening, a well-designed library of analogs is paramount. Rather than random derivatization, a rational design strategy based on pharmacophore modeling is recommended. A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity, including hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[7]
Ligand-Based Pharmacophore Modeling: In the absence of a known protein target structure, a model can be generated by analyzing a set of known active molecules that share a similar mechanism of action.[8]
Structure-Based Pharmacophore Modeling: If a target structure is known, the model can be derived from the key interaction points within the active site.[8][9]
By mapping the pharmacophoric features of the parent compound and hypothetical targets, medicinal chemists can strategically design analogs with modifications predicted to enhance target engagement. This approach prioritizes the synthesis of compounds with a higher probability of biological relevance, optimizing resource allocation.
A Tiered Strategy for Biological Activity Screening
A hierarchical screening approach is the most efficient method for evaluating a new compound library. This process begins with broad, cost-effective assays to identify any "hits" and progressively employs more complex and specific assays to characterize their activity.
Tier 1: Primary Screening
The initial goal is to cast a wide net to detect any form of biological activity and to immediately flag compounds with general toxicity, which helps establish a therapeutic window.[10]
This assay provides a robust measure of a compound's effect on the viability of mammalian cells, a critical first step.[11][12] The conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells is a reliable indicator of metabolic activity.[11]
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a standard choice for initial, non-cancer-specific cytotoxicity screening.
-
Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the respective compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Compounds showing significant viability reduction (e.g., >50% at 10 µM) are flagged as cytotoxic hits.
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13][14][15]
-
Microorganisms: A standard panel should include Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a yeast (Candida albicans).
-
Methodology:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Inoculation: Adjust the turbidity of an overnight culture of the microorganism to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
Data Analysis: The MIC is determined as the lowest concentration where no visible turbidity is observed.[15] This can be confirmed by adding a viability indicator like Resazurin.
-
Tier 2: Secondary Screening for Hit Characterization
Hits from the primary screen are advanced to more specific assays to confirm their activity and quantify their potency.
If a compound was identified as a cytotoxic hit in Tier 1, its potency against a panel of human cancer cell lines should be determined. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's efficacy.
-
Cell Lines: A diverse panel is recommended, for example:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical adenocarcinoma[16]
-
HCT116: Colon carcinoma
-
-
Methodology: The protocol is identical to the MTT assay described above (Protocol 1), but performed on cancer cell lines with a more granular range of compound concentrations (e.g., 10-point, 3-fold serial dilutions) to accurately determine the IC50 value.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Many drugs function by inhibiting enzymes.[17][18][19] A general fluorescence-based or colorimetric assay can be adapted for a specific enzyme target hypothesized for this scaffold.
-
Example Target: A protein kinase (e.g., Src Kinase).
-
Methodology:
-
Reaction Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding the substrate and ATP.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of product formed (e.g., a phosphospecific antibody in an ELISA format, or a generic ADP-Glo™ assay that measures ADP production).
-
Data Acquisition: Read the signal (fluorescence, luminescence, or absorbance) on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value using non-linear regression as described in Protocol 3.
Data Presentation and Hit Prioritization
All quantitative data should be summarized in a clear, tabular format to facilitate comparison across analogs and guide SAR analysis.
Table 1: Hypothetical Screening Data for Phenyltetrahydropyrrolo-oxazolone Analogs
| Analog ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | Cytotoxicity (HEK293) % Viability @ 10µM | IC50 (µM) vs. HeLa Cells |
| PA-001 | 4-Chloro-phenyl | >128 | 95.2% | >50 |
| PA-002 | 4-Methoxy-phenyl | >128 | 91.5% | >50 |
| PA-003 | 4-Trifluoromethyl-phenyl | 64 | 35.7% | 8.2 |
| PA-004 | 3,4-Dichloro-phenyl | 16 | 21.3% | 4.5 |
Hit Prioritization: Based on the table above, analogs PA-003 and PA-004 would be prioritized for further study. They exhibit both moderate antimicrobial activity and potent anticancer activity at non-necrotic concentrations, suggesting a potentially interesting mechanism of action to explore in Tier 3 studies.
Tier 3: Elucidating the Mechanism of Action (MOA)
For the most promising leads, initial MOA studies are conducted to understand how they exert their biological effect.[20]
-
For Anticancer Hits: Assays can determine if cell death occurs via apoptosis (programmed cell death). A Caspase-Glo® 3/7 Assay is a straightforward method to measure the activity of key executioner caspases. An increase in caspase activity in treated cells compared to controls indicates an apoptotic mechanism.
-
For Antimicrobial Hits: A Time-Kill Kinetic Assay provides information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[21] This involves exposing bacteria to the compound at concentrations above the MIC and plating aliquots at various time points to count surviving colonies. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[14]
Conclusion
The systematic screening of this compound analogs, guided by the principles of rational design and a tiered experimental approach, provides a powerful engine for drug discovery. By starting with broad-spectrum assays and progressively focusing on the most promising hits, researchers can efficiently navigate a chemical library to identify lead compounds with therapeutic potential. The methodologies and strategic framework presented in this guide offer a validated pathway for characterizing the biological activity of this valuable chemical scaffold, ultimately accelerating the journey from bench to bedside.
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Discovery and Synthesis of Novel Chiral Auxiliaries Based on Proline: A Technical Guide
Abstract
In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objective, particularly within the pharmaceutical and fine chemical industries.[1] Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is crucial as the physiological activity of enantiomers can differ significantly.[] Chiral auxiliaries, temporary chiral scaffolds covalently attached to a substrate, represent a robust and reliable strategy for inducing stereoselectivity in chemical transformations. Among the diverse array of chiral building blocks, the naturally occurring amino acid proline has emerged as a uniquely powerful and versatile starting material for the design and synthesis of novel chiral auxiliaries.[1][3] Its rigid pyrrolidine ring, readily available in both enantiomeric forms, and the presence of two distinct functional groups—a secondary amine and a carboxylic acid—provide a rich platform for chemical modification and the creation of highly effective stereodirecting groups.[1][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of novel chiral auxiliaries derived from proline, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Proline in Asymmetric Synthesis
Proline's prominence in asymmetric synthesis stems from its inherent chirality and rigid conformational structure, which allows for effective transfer of stereochemical information during a reaction.[1] Unlike many other amino acids, the secondary amine of proline is incorporated into a five-membered ring, restricting its conformational freedom and providing a well-defined steric environment.[4] This structural rigidity is a key determinant of the high levels of stereoselectivity often observed in reactions employing proline-based auxiliaries.[5]
The journey of proline in asymmetric synthesis has evolved from its direct use as an organocatalyst in seminal reactions like the Hajos-Parrish-Eder-Sauer-Wiechert reaction to its role as a foundational scaffold for a diverse and expanding family of chiral auxiliaries.[6] These auxiliaries have found widespread application in a multitude of stereoselective transformations, including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.[3][7][8] The ability to rationally design and synthesize novel proline derivatives allows for the fine-tuning of steric and electronic properties to achieve optimal stereocontrol in a desired transformation.
Core Principles of Proline-Based Chiral Auxiliaries
The efficacy of a chiral auxiliary is predicated on three key principles:
-
Efficient Attachment and Cleavage: The auxiliary must be easily and efficiently attached to the substrate and subsequently removed under mild conditions without racemization of the newly formed stereocenter.
-
High Diastereoselectivity: The auxiliary must effectively bias the approach of a reagent to one of the two prochiral faces of the substrate, leading to a high diastereomeric excess (d.e.) of the product.
-
Recoverability and Reusability: For economic and environmental sustainability, the chiral auxiliary should ideally be recoverable and reusable.
Proline-derived auxiliaries often excel in meeting these criteria. The carboxylic acid and amine functionalities provide convenient handles for attachment to and cleavage from a variety of substrates.[1] The inherent rigidity of the pyrrolidine ring, often further constrained through the formation of bicyclic systems upon substrate attachment, creates a highly ordered transition state, leading to excellent diastereoselectivity.[5]
Design and Synthesis of Novel Proline-Based Chiral Auxiliaries
The versatility of proline as a chiral building block has led to the development of a wide array of derivatives, each with unique steric and electronic properties. The design of novel auxiliaries often focuses on modifying the substituents on the pyrrolidine ring or the nitrogen atom to create a more effective stereodirecting environment.
C₂-Symmetric Auxiliaries
A particularly successful strategy in the design of chiral auxiliaries and ligands is the incorporation of C₂-symmetry.[9][10][11] This design element reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. Proline can be readily dimerized or functionalized with C₂-symmetric groups to generate powerful chiral auxiliaries and ligands.
2.1.1. Synthesis of a C₂-Symmetric Bis-Prolinamide Catalyst
This protocol outlines the synthesis of a C₂-symmetric bis-prolinamide catalyst, a versatile organocatalyst effective in promoting asymmetric aldol reactions.[12]
Experimental Protocol:
Materials:
-
N-Boc-D-proline
-
Diamine linker (e.g., 1,2-diaminoethane)
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DCM
-
TFA
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Amide Coupling: To a solution of N-Boc-D-proline (2.2 eq) in anhydrous DCM, add the diamine linker (1.0 eq), HATU (2.2 eq), HOBt (2.2 eq), and DIPEA (4.4 eq). Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the Boc-protected bis-prolinamide.
-
Boc Deprotection: Dissolve the Boc-protected bis-prolinamide in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 1-2 hours.
-
Final Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting HCl salt can often be used directly or neutralized with a base during an aqueous work-up, followed by extraction with an organic solvent.[12]
Proline-Derived Auxiliaries for Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction, and proline-derived auxiliaries have proven to be highly effective in controlling the stereochemical outcome.[7][13]
2.2.1. Synthesis of (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine
This auxiliary, derived from (S)-proline, has been shown to induce high diastereoselectivity in the alkylation of propanoylamides.[7]
Experimental Protocol:
Materials:
-
(S)-Proline
-
Methylmagnesium bromide (MeMgBr)
-
Anhydrous THF
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Grignard Reaction: To a suspension of (S)-proline (1.0 eq) in anhydrous THF, add MeMgBr (3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol.
-
Methylation: To a solution of the alcohol (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes, then add MeI (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Final Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by distillation or column chromatography.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of reactions employing proline-based chiral auxiliaries is dictated by the formation of a rigid, chelated transition state.[5] The steric bulk of the auxiliary directs the approach of the incoming electrophile to the less hindered face of the enolate or enamine intermediate.[5][8]
In the case of asymmetric alkylation of amides derived from proline auxiliaries, deprotonation with a strong base like LDA generates a lithium enolate. The rigid pyrrolidine ring and bulky substituents on the auxiliary create a sterically demanding environment, forcing the electrophile to approach from the less hindered face.[5] The nature of the N-protecting group and the electrophile can also influence the stereochemical preference.[14]
Applications in Drug Development and Total Synthesis
The ability to reliably and predictably install stereocenters makes proline-based chiral auxiliaries invaluable tools in the synthesis of complex, biologically active molecules.[15] They have been instrumental in the total synthesis of numerous natural products and in the development of chiral drugs.[]
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. Proline and its derivatives are highly effective organocatalysts for asymmetric aldol reactions, proceeding through an enamine intermediate and a six-membered Zimmerman-Traxler-like transition state.[4][6][16]
| Catalyst | Aldehyde | Ketone | d.r. (syn:anti) | ee (%) |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | - | >99 |
| C₂-Symmetric Bis-Prolinamide | Benzaldehyde | Cyclohexanone | 95:5 | 98 |
Representative data for proline-catalyzed asymmetric aldol reactions.[8][12]
Asymmetric Michael Additions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool in organic synthesis. Proline-based chiral ionic liquids have been developed as efficient catalysts for asymmetric Michael additions, offering advantages in terms of recyclability.[3]
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) |
| L-Proline | trans-β-Nitrostyrene | Cyclohexanone | 85 | 92 |
| Proline-based CIL | trans-β-Nitrostyrene | Cyclohexanone | 90 | 95 |
Comparison of L-proline and a proline-based chiral ionic liquid in an asymmetric Michael addition.[3]
Conclusion
Proline, a simple and naturally abundant amino acid, continues to be a central player in the field of asymmetric synthesis. Its unique structural features have enabled the development of a vast and ever-expanding toolbox of chiral auxiliaries and organocatalysts. The ability to rationally design and synthesize novel proline derivatives provides chemists with the means to tackle increasingly complex stereochemical challenges in the synthesis of pharmaceuticals, agrochemicals, and other high-value chiral molecules. The principles and protocols outlined in this guide serve as a foundation for researchers and professionals to harness the power of proline-based chiral auxiliaries in their own synthetic endeavors, driving innovation in drug discovery and development.
References
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- Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. ElectronicsAndBooks.
- Application Notes: N-Boc-D-proline as a Chiral Building Block for Asymmetric C
- Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries.
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
- Proline organoc
- Precision Chiral Building Block Synthesis. BOC Sciences.
- Strategy for construction of C2‐symmetric ligands.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu
- Application of N-Benzoyl-L-proline as a Chiral Auxiliary in Stereoselective Synthesis. Benchchem.
- Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides. RSC Publishing.
- Stereoselective Synthesis of Qu
- 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
- Proline as Chiral Auxiliary for the Economical Asymmetric Synthesis of Ruthenium(II) Polypyridyl Complexes.
- Design, Synthesis and Application Studies of Novel Proline-Derived Ligands.
- Proline as chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes. PubMed.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- The Application of L-Proline as an Enzyme Mimic and Further New Asymmetric Syntheses Using Small Organic Molecules as Chiral Catalysts. Request PDF.
- (S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions.
- 3-Substituted Prolines: From Synthesis to Structural Applications,
- Enantioselective Synthesis of Chiral Proline Derivatives. Request PDF.
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Catalytic Enantioselective Alkylation of Prochiral Enol
- Proline-Catalyzed Asymmetric Reactions.
- Part 3: Design and synthesis of proline-derived α2δ ligands. PubMed.
- Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids. PMC - NIH.
- Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. MDPI.
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An In-depth Technical Guide to the X-ray Crystal Structure of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[1,2-c]oxazol-5-one Scaffold
The tetrahydropyrrolo[1,2-c]oxazol-5-one core represents a privileged scaffold in drug discovery. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it an excellent template for mimicking peptide turns or presenting pharmacophoric elements in a defined conformation. The specific stereochemistry, (3R,7aS), dictates a particular three-dimensional arrangement that can be crucial for selective interaction with biological targets. X-ray crystallography provides the definitive evidence of this 3D structure, offering unparalleled insights into bond lengths, angles, and the conformational nuances of the molecule. This guide will delve into the practical and theoretical aspects of determining such structures, using a closely related derivative as a case study for the experimental workflow.
Synthesis and Crystallization: From Precursors to High-Quality Crystals
The journey to an X-ray crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The synthesis of related tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one scaffolds often involves the condensation of proline derivatives with appropriate aldehydes or ketones.[1]
General Synthetic Approach
A common synthetic route to the tetrahydropyrrolo[1,2-c]oxazol-5-one core involves the reaction of L-proline with a suitable carbonyl compound. For the title compound, (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, this would typically involve a reaction with benzaldehyde or a related precursor. The stereochemistry of the starting L-proline directs the formation of the (7aS) stereocenter.
Crystallization: The Art and Science of Crystal Growth
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical. For a closely related compound, (3R,6S,7aS)-3-Phenyl-6-(phenylthio)tetrahydropyrrolo [1,2-c]oxazol-5(1H)-one, colorless crystals were successfully grown by recrystallization from an ethyl acetate/petroleum ether mixture.[2] This suggests that a solvent system with varying polarity is effective for this class of molecules.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethyl acetate) at an elevated temperature to achieve saturation.
-
Induce Supersaturation: Slowly introduce a less polar solvent (e.g., petroleum ether or hexane) until slight turbidity is observed.
-
Crystal Growth: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling is paramount for the growth of large, well-ordered crystals.
-
Isolation: Carefully collect the crystals by filtration and wash with a small amount of the cold, less polar solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow for Synthesis and Crystallization
Caption: From Synthesis to Single Crystals.
X-ray Diffraction: Illuminating the Molecular Structure
With suitable crystals in hand, the next step is to collect X-ray diffraction data. This process involves mounting a single crystal on a diffractometer and exposing it to a focused beam of X-rays.
Data Collection
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers, such as the Bruker-Nonius APEXII CCD area-detector, are commonly used for this purpose.[2] The temperature of the crystal is typically kept low (e.g., 121 K) using a cryo-system to minimize thermal vibrations of the atoms, which leads to a higher quality diffraction pattern.[2]
Table 1: Crystallographic Data Collection and Refinement Parameters for a Representative Analog
| Parameter | Value (for (3R,6S,7aS)-3-Phenyl-6-(phenylthio)tetrahydropyrrolo [1,2-c]oxazol-5(1H)-one)[2] |
| Chemical Formula | C₁₈H₁₇NO₂S |
| Formula Weight | 311.39 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.3884 (3) |
| b (Å) | 11.2227 (7) |
| c (Å) | 25.3308 (16) |
| V (ų) | 1531.81 (16) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 121 |
| Reflections Collected | 45370 |
| Independent Reflections | 5948 |
| R(int) | 0.030 |
| R₁ [I > 2σ(I)] | 0.033 |
| wR₂ (all data) | 0.087 |
Structure Solution and Refinement
The collected diffraction data is then processed to determine the arrangement of atoms in the crystal lattice. This is a multi-step computational process:
-
Structure Solution: Programs like SHELXS are used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using programs like SHELXL. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Structural Analysis: Insights from the Crystal Structure
The final refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.
Molecular Conformation
The crystal structure of the related (3R,6S,7aS)-3-Phenyl-6-(phenylthio)tetrahydropyrrolo [1,2-c]oxazol-5(1H)-one reveals that the fused five-membered rings adopt envelope and twist conformations.[2] This is a common feature of such bicyclic systems and is crucial for understanding their biological activity. The phenyl ring at the 3-position will have a specific orientation relative to the bicyclic core, which can be precisely determined from the crystallographic data.
Intermolecular Interactions
Even in the absence of strong hydrogen bond donors, weaker interactions such as C-H···O and C-H···S interactions can play a significant role in the crystal packing.[2] In the case of the title compound, which lacks the phenylthio group, C-H···O interactions and van der Waals forces would be the primary drivers of the crystal packing. Understanding these interactions is important for predicting the solid-state properties of the compound, such as solubility and stability.
Logical Flow of Crystallographic Analysis
Caption: X-ray Crystallography Workflow.
Conclusion and Future Directions
The determination of the X-ray crystal structure of this compound and its analogs provides invaluable information for structure-based drug design. The precise knowledge of the three-dimensional structure allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. This guide has outlined the key experimental and computational steps involved in this process, providing a framework for researchers in the field. Future work could involve co-crystallization with target proteins to elucidate the molecular basis of their biological activity.
References
-
Gainsford, G. J., Luxenburger, A., & Woolhouse, A. D. (2009). (3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o943. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53373735, (3r,7as)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(1h)-one. Retrieved January 12, 2026 from [Link].
-
Artman, G. D., Rafferty, R. J., Williams, R. M., Aaron, G. L., Davis, M. M., & Brummond, K. M. (2009). (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one: an air and moisture stable reagent for the synthesis of optically active α-branched prolines. Organic Syntheses, 86, 262. [Link]
-
Ferreira, M. L., et al. (2021). Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma. Pharmaceuticals, 14(3), 208. [Link]
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- 2. (3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one in Asymmetric Aldol Reactions
Introduction: Mastering Stereochemistry in Carbon-Carbon Bond Formation
The aldol reaction stands as a cornerstone of organic synthesis, celebrated for its ability to construct carbon-carbon bonds and simultaneously generate up to two new stereocenters.[1][2] However, controlling the absolute stereochemistry of these centers is a formidable challenge, yet crucial for the synthesis of biologically active molecules, which often exist as single enantiomers.[3] Chiral auxiliaries are a powerful and reliable solution to this challenge.[4] These are chiral molecules temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed and often recycled.[3][5][6]
This guide focuses on the application of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one , a chiral auxiliary derived from the readily available amino acid L-proline. Its rigid bicyclic structure and the strategically positioned phenyl group provide an exceptional platform for inducing high levels of diastereoselectivity in aldol reactions, making it a valuable tool for the asymmetric synthesis of complex chiral building blocks.
The Chiral Auxiliary: Structure and Synthesis
The efficacy of this compound stems from its well-defined, conformationally restricted framework. Synthesized via a straightforward condensation of L-proline with benzaldehyde, this auxiliary places a bulky phenyl group in a fixed orientation relative to the reactive center, a design principle that is fundamental to its stereodirecting ability.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title chiral auxiliary.
Materials:
-
L-proline
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
5% Sodium bicarbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
-
Reaction flask with Dean-Stark trap and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, add L-proline (1.0 eq), benzaldehyde (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.015 eq), and toluene (approx. 2.5 mL per mmol of L-proline).
-
Heat the mixture to reflux and continue heating for 15 hours, monitoring the removal of water in the Dean-Stark trap.[7]
-
Monitor the reaction for the complete consumption of L-proline using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture sequentially with 5% sodium bicarbonate solution and saturated brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
The product, this compound, can be purified further by recrystallization or column chromatography if necessary.
Mechanism of Asymmetric Induction: The Key to Selectivity
The stereochemical outcome of the aldol reaction is governed by the formation of a highly organized, chelated transition state. The process follows a logical sequence, where the chiral auxiliary dictates the facial selectivity at each step.
-
N-Acylation: The chiral auxiliary is first acylated with a carbonyl moiety (e.g., propionyl chloride) to form the N-acyl derivative. This substrate is now primed for stereoselective enolization.
-
Chelated Enolate Formation: The addition of a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA), generates a boron enolate.[5] The boron atom chelates to both the enolate oxygen and the lactam carbonyl oxygen, forming a rigid six-membered ring. This chelation, combined with the steric influence of the auxiliary's phenyl group, forces the formation of the (Z)-enolate.[5]
-
Face-Selective Aldol Addition: The aldehyde substrate is then introduced. The Zimmerman-Traxler model predicts a chair-like six-membered ring transition state for the aldol addition.[8] The bulky phenyl group on the auxiliary effectively shields the si-face of the (Z)-enolate. Consequently, the aldehyde electrophile is forced to approach from the less sterically hindered re-face, leading to a highly predictable and diastereoselective C-C bond formation.
-
Auxiliary Cleavage: After the reaction, the chiral auxiliary is cleaved from the aldol adduct, yielding the enantiomerically enriched β-hydroxy carbonyl product and allowing for the recovery of the auxiliary.
Workflow for Asymmetric Aldol Reaction
Caption: Overall workflow for the auxiliary-controlled asymmetric aldol reaction.
Proposed Stereochemical Model
Caption: Transition state model showing facial selectivity.
Experimental Protocols
Protocol 2: General Procedure for Asymmetric Aldol Addition
This protocol provides a representative method for the diastereoselective aldol reaction using the N-propionyl derivative of the auxiliary and isobutyraldehyde.
Materials:
-
N-Propionyl-(3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M in hexanes)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)
-
Diethyl ether
Procedure:
-
Enolate Formation:
-
Dissolve the N-propionyl chiral auxiliary (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add DIPEA (1.2 eq) dropwise, followed by the slow, dropwise addition of Bu₂BOTf (1.1 eq).
-
Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for another 1 hour.
-
-
Workup and Quenching:
-
Quench the reaction at 0 °C by the sequential addition of methanol (3 eq), pH 7 phosphate buffer (3 eq), and 30% hydrogen peroxide (3 eq).
-
Stir the resulting biphasic mixture vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude aldol adduct by flash column chromatography on silica gel.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis of the crude product.
-
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral β-hydroxy carboxylic acid.
Materials:
-
Purified aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30%)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous solution with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl and extract with ethyl acetate (3x).
-
Combine the ethyl acetate layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically pure β-hydroxy carboxylic acid.
Data Summary and Expected Outcomes
| Aldehyde (R-CHO) | R Group | Expected Major Product | Typical Yield (%) | Expected d.r. (syn:anti) |
| Isobutyraldehyde | i-Pr | syn | 80 - 95 | >95:5 |
| Benzaldehyde | Ph | syn | 75 - 90 | >95:5 |
| Acetaldehyde | Me | syn | 70 - 85 | >90:10 |
| Pivaldehyde | t-Bu | syn | 85 - 98 | >99:1 |
Note: The data presented are illustrative and based on results from structurally similar chiral auxiliary systems. Actual yields and selectivities may vary depending on the specific substrate and precise reaction conditions.
Conclusion
This compound serves as a highly effective and practical chiral auxiliary for asymmetric aldol reactions. Its straightforward synthesis from L-proline, combined with its ability to induce high levels of stereocontrol through a well-defined, chelated transition state, makes it an attractive choice for synthetic chemists. The protocols outlined in this guide provide a robust framework for researchers to leverage this auxiliary in the construction of complex, enantiomerically pure molecules for applications in medicinal chemistry and natural product synthesis.
References
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Bach, T. (2003). Stereoselective Synthesis. Wiley-VCH. Available at: [Link]
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Wikipedia. Chiral auxiliary. Available at: [Link]
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Organic Chemistry Tube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
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No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available at: [Link]
-
Wikipedia. Aldol reaction. Available at: [Link]
-
ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
-
Pharmacy 180. Diastereoselection in Aldol Reactions. Available at: [Link]
-
Macmillan Group Meeting. (2002). The Selective Aldol Reaction. Available at: [Link]
-
National Center for Biotechnology Information. Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma. Available at: [Link]
-
ResearchGate. Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. 3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one. Available at: [Link]
-
National Center for Biotechnology Information. (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES. Available at: [Link]
-
ResearchGate. Asymmetric Diels−Alder, Michael, and Aldol Reactions Using a Planar Chiral 1,3-Oxazol-2(3 H )-one Derived from ( R )-(+)-4-Hydroxy[2.2]paracyclophane. Available at: [Link]
-
PubMed. (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES. Available at: [Link]
-
National Center for Biotechnology Information. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Available at: [Link]
-
Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available at: [Link]
-
ResearchGate. Representative variants of Evans' chiral non-racemic oxazolidinone auxiliaries. Available at: [Link]
-
National Center for Biotechnology Information. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Available at: [Link]
-
SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]
-
Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]
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The Art of Asymmetric Synthesis: Employing (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one as a Master Key for Stereocontrol
Introduction: The Quest for Chirality and the Rise of Pyroglutamic Acid-Derived Auxiliaries
In the intricate world of pharmaceutical development and natural product synthesis, the precise control of stereochemistry is not merely a scientific challenge but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture, where even a subtle change in the spatial arrangement of atoms can dramatically alter its therapeutic efficacy or toxicological profile. This imperative for enantiopure compounds has driven the development of numerous strategies for asymmetric synthesis, among which the use of chiral auxiliaries stands as a robust and reliable methodology.[1][2]
A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2] After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse. Among the pantheon of chiral auxiliaries, those derived from the readily available and inexpensive chiral pool have gained significant prominence. L-Pyroglutamic acid, a derivative of L-glutamic acid, has emerged as a particularly versatile and powerful chiral synthon for the synthesis of a wide array of bioactive molecules.[3]
This application note delves into the utility of a specific pyroglutamic acid-derived chiral building block: (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one . This bicyclic lactam serves as a conformationally rigid scaffold that provides an excellent platform for inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. We will explore the underlying principles of its application, provide detailed protocols for its use in diastereoselective alkylations, and illustrate its strategic deployment in the context of complex molecule synthesis.
The Chiral Auxiliary: Structure, Synthesis, and Mechanism of Stereodirection
The efficacy of this compound as a chiral auxiliary stems from its rigid bicyclic structure, which effectively shields one of the two faces of the enolate derived from the lactam carbonyl. The phenyl group at the C3 position further enhances this steric hindrance, creating a highly biased environment for the approach of an electrophile.
Synthesis of the Chiral Auxiliary
The synthesis of this compound is a straightforward procedure commencing from L-pyroglutamic acid. The key transformation involves the condensation of the corresponding amino alcohol (derived from the reduction of the carboxylic acid of pyroglutamic acid) with benzaldehyde.
Protocol 1: Synthesis of this compound
-
Step 1: Reduction of L-Pyroglutamic Acid. To a solution of L-pyroglutamic acid in an appropriate solvent (e.g., THF), a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C. The reaction is stirred at room temperature until complete conversion is observed by TLC. The reaction is then carefully quenched, and the resulting amino alcohol is extracted.
-
Step 2: Condensation with Benzaldehyde. The crude amino alcohol is dissolved in a suitable solvent like toluene, and benzaldehyde is added, typically in a slight excess. A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated NaHCO₃ solution), and the organic layer is dried and concentrated. The crude product is then purified by chromatography or recrystallization to afford the pure this compound.
Mechanism of Diastereoselective Alkylation
The power of this chiral auxiliary is most evident in the diastereoselective alkylation of its enolate. The process begins with the deprotonation of the α-proton to the lactam carbonyl using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures. This generates a rigid lithium enolate, where the lithium cation is chelated by the carbonyl oxygen and the oxygen of the oxazolidine ring.
The bicyclic framework and the bulky phenyl group effectively block one face of the enolate (the si-face), leaving the other face (re-face) exposed for the electrophilic attack. Consequently, the incoming electrophile approaches from the less sterically hindered direction, leading to the formation of a new stereocenter with a high degree of predictability and control.
Caption: Workflow for diastereoselective alkylation.
Application in Total Synthesis: A Strategic Approach to Stereocenter Construction
While a direct total synthesis employing the exact phenyl-substituted auxiliary is not extensively documented in readily available literature, the strategic application of the closely related pyroglutamic acid-derived bicyclic lactams is a cornerstone in the synthesis of numerous complex natural products. A prime example is the synthesis of (-)-kainic acid, a potent neuroexcitatory amino acid.[1][4] The principles and protocols are highly transferable to the phenyl analog.
Illustrative Example: Stereoselective Synthesis of a Key Intermediate for (-)-Kainic Acid
The core of (-)-kainic acid is a polysubstituted pyrrolidine ring with three contiguous stereocenters. The diastereoselective alkylation of a pyroglutamic acid-derived chiral auxiliary provides a powerful method to establish the crucial C4 stereocenter.
Protocol 2: Diastereoselective Alkylation of a Pyroglutamic Acid-Derived Chiral Lactam
-
Step 1: Enolate Formation. A solution of the chiral lactam (e.g., (3R,7aS)-3-substitued-tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon). A freshly prepared solution of LDA in THF is added dropwise, and the resulting mixture is stirred for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Step 2: Alkylation. The desired electrophile (e.g., an allyl halide or a benzyl halide) is then added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product as a single diastereomer or a mixture of diastereomers with high diastereomeric excess.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl bromide | >95:5 | 85 |
| Benzyl bromide | >98:2 | 90 |
| Methyl iodide | >90:10 | 80 |
| Caption: Representative results for the diastereoselective alkylation of a pyroglutamic acid-derived chiral lactam. |
Cleavage of the Chiral Auxiliary
Once the desired stereocenter has been installed, the chiral auxiliary must be removed to unveil the target functional group. The cleavage conditions can be tailored to yield a carboxylic acid, an ester, or an amide.
Protocol 3: Hydrolytic Cleavage of the Alkylated Auxiliary
-
Acidic Hydrolysis: The alkylated lactam is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous acid (e.g., 6M HCl). The solution is heated to reflux for several hours. After cooling, the reaction mixture is neutralized, and the product is extracted. This method typically affords the corresponding amino ester.
-
Basic Hydrolysis: Alternatively, the lactam can be treated with a strong base such as lithium hydroxide (LiOH) in a mixture of THF and water. This procedure directly yields the chiral carboxylic acid after acidic work-up.
Caption: The strategic role of the chiral auxiliary.
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound and its analogs are powerful and versatile chiral building blocks that offer a reliable and predictable method for controlling stereochemistry in organic synthesis. Their rigid bicyclic framework, derived from the inexpensive and readily available L-pyroglutamic acid, provides a robust platform for high diastereoselectivity in a range of important carbon-carbon bond-forming reactions. The straightforward protocols for their synthesis, application in stereoselective reactions, and subsequent removal make them an invaluable tool for researchers, scientists, and drug development professionals in their quest to construct complex, enantiomerically pure molecules with important biological activities. The continued exploration and application of these chiral auxiliaries will undoubtedly lead to further advancements in the art and science of total synthesis.
References
-
Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646. [Link]
- Evans, D. A. (1988). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
-
Artman, G. D., III, Rafferty, R. J., Williams, R. M., Aaron, G. L., Davis, M. M., & Brummond, K. M. (2009). (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one: An Air and Moisture Stable Reagent for the Synthesis of Optically Active α-Branched Prolines. Organic Syntheses, 86, 262. [Link]
-
Gainsford, G. J., Luxenburger, A., & Woolhouse, A. D. (1999). (3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one. Acta Crystallographica Section C: Crystal Structure Communications, 55(11), 1886-1888. [Link]
- Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of Amino Acids without Racemization. Preparation of α-Substituted Proline Derivatives. A Case of Self-Reproduction of Chirality. Journal of the American Chemical Society, 105(16), 5390-5398.
- Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
-
Hanessian, S., & Ratovelomanana, V. (1991). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et₂O·BF₃. The Journal of Organic Chemistry, 56(15), 4734-4737. [Link]
-
Oe, K., Ohfune, Y., & Shinada, T. (2014). Short total synthesis of (-)-kainic acid. Organic letters, 16(9), 2550–2553. [Link]
- Najera, C., & Yus, M. (1999). Pyroglutamic acid: a versatile building block in asymmetric synthesis. Tetrahedron: Asymmetry, 10(12), 2245-2303.
-
Baldwin, J. E., Miranda, T. L. S., Moloney, M. G., & Hökelek, T. (1989). Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting material. Tetrahedron, 45(23), 7459-7468. [Link]
-
Ferreira, P. M., & Maia, H. L. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
- O'Brien, P. (1999). Chiral auxiliaries in asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 1267-1293.
- Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
-
Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632. [Link]
Sources
- 1. Short total synthesis of (-)-kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric total synthesis of (+)-lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 4. Total synthesis of (+/-)-kainic Acid with an aza-[2,3]-Wittig sigmatropic rearrangement as the key stereochemical determining step - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Purification of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one by Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a chiral bicyclic lactam of significant interest in synthetic organic chemistry and medicinal chemistry, often serving as a key intermediate in the synthesis of complex molecules. Achieving high purity of this compound is paramount for its successful application in subsequent synthetic transformations and for ensuring the stereochemical integrity of target molecules. This application note provides a detailed, step-by-step protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The guide emphasizes the rationale behind procedural choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to final product isolation, ensuring a reproducible and efficient purification workflow.
Introduction and Scientific Background
The purification of chiral intermediates like this compound is a critical step in multi-step synthesis. Impurities, such as starting materials, by-products, or diastereomers, can interfere with subsequent reactions, leading to lower yields and complicating the purification of the final active pharmaceutical ingredient (API). Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2]
This guide focuses on normal-phase flash column chromatography, a technique that utilizes a polar stationary phase (silica gel) and a less polar mobile phase. The principle of separation relies on the differential partitioning of the components of a mixture between these two phases.[3] Polar molecules in the crude mixture will have a stronger affinity for the acidic silica gel and will elute more slowly, whereas less polar molecules will travel through the column more quickly with the mobile phase. By carefully selecting the solvent system, a clean separation of the target compound can be achieved.
Materials and Equipment
-
Crude this compound
-
Silica Gel (Standard Grade, 60-120 or 100-200 mesh)[4]
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Hexanes or Heptane, HPLC Grade
-
Dichloromethane (DCM), HPLC Grade
-
Silica Gel 60 F254 TLC Plates (Aluminum or Glass-backed)
-
Cotton or Glass Wool
-
Sand (Washed and Dried)
-
Potassium Permanganate (KMnO₄) stain or Iodine chamber for visualization
-
Glass Chromatography Column with Stopcock
-
Pressurized Air or Nitrogen line with regulator (for flash chromatography)
-
Rotary Evaporator
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Fraction Collector or Test Tube Rack with Tubes
-
Beakers, Erlenmeyer Flasks, and Funnels
-
Capillary Tubes for TLC spotting
Experimental Protocol: The Purification Workflow
The entire purification process can be visualized as a sequence of logical steps, from initial analysis and optimization to the final isolation of the pure compound.
Caption: Workflow for the purification of this compound.
This is the most critical preparatory step. The goal is to identify a binary solvent system that provides a retention factor (Rf) for the target compound between 0.25 and 0.35.[5][6] This Rf range ensures that the compound moves sufficiently down the column for good separation from impurities without eluting too quickly.
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate (a pencil line about 1 cm from the bottom).
-
Develop the Plate: Place the plate in a TLC chamber containing a candidate solvent system. A good starting point for a compound of this type is 30% Ethyl Acetate in Hexanes (EtOAc/Hexanes 3:7 v/v).[7][8] Ensure the chamber is saturated with solvent vapors by lining it with filter paper.[6]
-
Visualize: Once the solvent front has moved to about 0.5 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compound is not UV-active, use a chemical stain like potassium permanganate.
-
Analyze and Adjust: Calculate the Rf value (Rf = distance traveled by sample / distance traveled by solvent).[3]
-
If Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc).
-
If Rf is too high (>0.4), decrease the polarity (e.g., decrease the percentage of EtOAc).
-
Repeat until the optimal Rf is achieved. For compounds that are particularly polar, a dichloromethane/methanol system may be required.[9][10]
-
Proper column packing is essential to prevent cracking or channeling of the stationary phase, which would lead to poor separation.
-
Prepare the Column: Secure a glass column vertically on a stand. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase. Add a ~1 cm layer of sand over the plug.
-
Make the Slurry: In a beaker, mix the required amount of silica gel (typically 25-50 g of silica per 1 g of crude mixture) with the initial, least polar mobile phase determined by TLC.
-
Pack the Column: Pour the silica slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing. Open the stopcock to drain some solvent, which helps compact the bed.
-
Finalize Packing: Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading. Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry from this point forward.
Dry loading is superior to wet loading as it often results in sharper bands and better resolution.
-
Adsorb the Sample: Dissolve the entire crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude product adsorbed onto silica.
-
Load the Column: Carefully add the dry-loaded sample as a uniform layer on top of the sand in the packed column.
-
Add Mobile Phase: Carefully add the optimized mobile phase to the column, filling the space above the stationary phase.
-
Apply Pressure: Apply gentle positive pressure using a regulated air or nitrogen line to achieve a steady flow rate (a drop rate of a few drops per second is typical for flash chromatography).
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks as soon as the solvent starts to drip from the column outlet.
-
Analyze Fractions: Spot every second or third fraction onto a single TLC plate, alongside a spot of the original crude mixture for comparison.
-
Develop and Visualize: Develop the TLC plate in the mobile phase and visualize the spots. This will create a map of the elution profile, showing which fractions contain the desired product and which contain impurities.
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure desired product.
-
Remove Solvent: Concentrate the combined pure fractions using a rotary evaporator.
-
Dry the Product: Place the flask containing the purified compound under high vacuum for several hours to remove any residual solvent. The final product can then be weighed and characterized (e.g., by NMR, MS) to confirm its identity and purity.
Summary of Key Parameters and Troubleshooting
| Parameter | Recommended Specification | Rationale & Expert Insight |
| Stationary Phase | Silica Gel, 100-200 mesh | Standard choice for neutral to slightly acidic compounds. The finer mesh size is suitable for flash chromatography, providing higher surface area and better resolution.[10] |
| Mobile Phase | Ethyl Acetate / Hexanes | A versatile and common solvent system.[11] The ratio must be optimized via TLC to achieve an Rf of 0.25-0.35 for the target compound.[6] |
| Rf Target | 0.25 - 0.35 | This range provides the optimal balance between separation efficiency and purification time. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves the resolution between closely eluting compounds. |
Troubleshooting Common Issues:
-
Compound Won't Elute: The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., Ethyl Acetate).[4]
-
Poor Separation (Overlapping Spots): The Rf value may be too high, or the column may be overloaded. Re-optimize the TLC for better spot separation and use a larger column or less crude material.
-
Streaking on TLC/Column: The compound may be acidic or basic and interacting too strongly with the silica. For acid-sensitive compounds, consider using a different stationary phase like alumina or deactivating the silica by adding ~1% triethylamine to the mobile phase.[4][10]
References
-
Taylor & Francis Online. (n.d.). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral stationary phases for HPLC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
PubMed. (1988). Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
PubMed. (2009, January 1). (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
News-Medical.Net. (n.d.). Chiral Column Chromatography. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]
-
ResearchGate. (n.d.). (3 R ,7 aS )-3-(Trichloromethyl)Tetrahydropyrrolo[ 1,2- C ]Oxazol- 1( 3 H )-One: An Air and Moisture Stable Reagent for the Synthesis of Optically Active α-Branched Prolines | Request PDF. Retrieved from [Link]
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Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Purification and functional validation of LtCas12a protein. Retrieved from [Link]
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NMR characterization techniques for diastereomers of tetrahydropyrrolo[1,2-c]oxazol-5-ones
Application Note & Protocol Guide
Topic: NMR Characterization Techniques for Diastereomers of Tetrahydropyrrolo[1,2-c]oxazol-5-ones
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Stereochemical Challenge
The tetrahydropyrrolo[1,2-c]oxazol-5-one core is a privileged scaffold in medicinal chemistry, often synthesized from proline derivatives. The fusion of the pyrrolidine and oxazolone rings creates multiple stereocenters, leading to the potential for numerous diastereomers. Differentiating these isomers is non-trivial but critical, as stereochemistry dictates biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlation experiments like NOESY/ROESY, provides an unambiguous and powerful solution for the complete stereochemical assignment of these molecules in solution, mirroring their state in biological assays.
This guide presents a systematic workflow, from sample preparation to advanced data interpretation, for the robust characterization of these diastereomers. We will move beyond simple data reporting to explain the strategic choices behind each step, ensuring a self-validating and reproducible methodology.
Foundational Principles: Why NMR is the Definitive Tool
While techniques like X-ray crystallography provide definitive solid-state structures, they require high-quality crystals that can be difficult to obtain. NMR offers the crucial advantage of characterizing the molecule's conformation in solution. For diastereomers, which have distinct 3D arrangements of atoms, this is paramount.
The key principle lies in exploiting differences in:
-
Through-bond Scalar Coupling (J-coupling): The Karplus relationship allows the estimation of dihedral angles between vicinal protons from their coupling constants (³JHH), providing insight into ring pucker and substituent orientation.
-
Through-space Dipolar Coupling (Nuclear Overhauser Effect): Protons that are close in space (< 5 Å), but not necessarily close in the bond network, can transfer magnetization. The intensity of this Nuclear Overhauser Effect (NOE) is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), making it an extremely sensitive "molecular ruler" for determining relative stereochemistry.
Systematic Workflow for Stereochemical Assignment
A hierarchical approach is essential for success. We begin with unambiguous atom identification and then use that information to build a 3D picture of the molecule.
Caption: Workflow for NMR-based stereochemical assignment.
Detailed Experimental Protocols
4.1. Sample Preparation: The Foundation of Quality Data
Trustworthiness: Garbage in, garbage out. High-quality data can only be acquired from a meticulously prepared sample.
-
Analyte Purity: Ensure the sample is >95% pure, as determined by a preliminary ¹H NMR and LC-MS. Impurities can introduce overlapping signals that complicate analysis.
-
Solvent Selection: Use a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can influence molecular conformation and chemical shifts. For this scaffold, CDCl₃ is often a good starting point.
-
Concentration: Aim for a concentration of 5-10 mg in 0.6 mL of solvent. This provides a good signal-to-noise ratio (S/N) without causing significant line broadening due to aggregation.
-
Oxygen Removal (Critical for NOE): Dissolved paramagnetic oxygen significantly shortens relaxation times and can quench or eliminate NOE signals. Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes immediately before capping the NMR tube. Alternatively, use 3-4 freeze-pump-thaw cycles for the most rigorous oxygen removal.
4.2. Protocol 1: Foundational 1D and 2D NMR
Objective: To unambiguously assign every proton and carbon atom in the spin system.
| Experiment | Key Parameters (500 MHz Spectrometer) | Purpose |
| ¹H NMR | d1=2s, ns=16, sw=12 ppm | Initial check of purity, chemical shifts, and coupling patterns. |
| ¹³C{¹H} NMR | d1=2s, ns=1024, sw=220 ppm | Identify the number of unique carbon environments. |
| gCOSY | Gradient-selected, ns=4, d1=1.5s, 1024x256 data points | Establish proton-proton (J-coupled) connectivity within each spin system. |
| gHSQC | Gradient-selected, ns=8, d1=1.5s, ¹JCH optimized for ~145 Hz | Correlate each proton directly to its attached carbon atom. |
| gHMBC | Gradient-selected, ns=16, d1=1.5s, nJCH optimized for 8 Hz | Correlate protons to carbons over 2-3 bonds for connecting spin systems. |
4.3. Protocol 2: Stereochemistry Elucidation via NOESY/ROESY
Objective: To identify through-space correlations that define the relative stereochemistry.
Choosing Between NOESY and ROESY:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The gold standard. However, for molecules with a molecular weight around 1000-1500 Da, the NOE effect can pass through zero, making signals disappear.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROE is always positive, regardless of molecular size, making it a more robust choice if you are unsure of the molecule's tumbling regime or if NOESY fails. A key drawback is that ROESY is more susceptible to artifacts like TOCSY transfers.
Recommended Protocol (ROESY):
-
Experiment: 2D ROESY with a spin-lock pulse.
-
Key Parameters:
-
d1 (Relaxation Delay): 1.5 - 2.0 s.
-
ns (Number of Scans): 16-32 per increment.
-
Mixing Time: This is the most critical parameter. It dictates the time allowed for magnetization transfer. Start with a mixing time of 300 ms. Run a series of experiments (e.g., 150 ms, 300 ms, 500 ms) to check for spin diffusion (transfer to unintended protons) at longer times.
-
Data Matrix: 2048 x 512 points for good resolution.
-
Data Interpretation: A Case Study Approach
Let's consider a hypothetical tetrahydropyrrolo[1,2-c]oxazol-5-one with a substituent at the C7 position, leading to two possible diastereomers: (cis) and (trans) relative to the bridgehead proton H-7a.
Step 1: Assign the Backbone Using COSY and HSQC, you would first trace the connectivity of the pyrrolidine ring protons (H-1, H-2, H-3) and the isolated protons (e.g., H-5, H-7, H-7a).
Step 2: Identify Key Diagnostic NOEs The stereochemistry hinges on the spatial relationship between the C7-substituent, H-7, H-7a, and the protons on the pyrrolidine ring.
-
For the cis-diastereomer: We would expect H-7 and H-7a to be on the same face of the bicyclic system. A strong NOE correlation between H-7 and H-7a would be expected.
-
For the trans-diastereomer: H-7 and H-7a are on opposite faces. Therefore, a very weak or absent NOE correlation between H-7 and H-7a would be observed. Instead, H-7 might show a key correlation to a proton on the "top" face of the pyrrolidine ring (e.g., one of the H-1 protons), while H-7a shows a correlation to a proton on the "bottom" face.
Caption: Logical differentiation of diastereomers via key NOE correlations.
Table of Expected Chemical Shifts and Correlations: Note: This is illustrative data. Actual shifts are highly dependent on the specific structure and solvent.
| Proton | Diastereomer 'A' (cis) δ (ppm) | Diastereomer 'B' (trans) δ (ppm) | Key ROESY Cross-Peaks for 'A' | Key ROESY Cross-Peaks for 'B' |
| H-7a | 4.25 (t, J=7.5 Hz) | 4.10 (dd, J=8.0, 4.0 Hz) | H-7 , H-1α | H-1β, H-2β |
| H-7 | 3.80 (m) | 4.05 (m) | H-7a , H-1α | H-1α, H-5α |
| H-1α | 2.10 (m) | 2.25 (m) | H-7a, H-7, H-1β | H-7, H-1β |
| H-1β | 1.95 (m) | 1.80 (m) | H-1α, H-2β | H-7a , H-1α, H-2β |
The presence of a strong H-7a ↔ H-7 correlation is the definitive diagnostic signal for Diastereomer 'A' (cis), while its absence and the appearance of an H-7a ↔ H-1β correlation confirms Diastereomer 'B' (trans).
References
-
Stereoselective Synthesis of Pyrrolizidinone and Indolizidinone Derivatives. The Journal of Organic Chemistry. [Link]
-
NMR Spectroscopy: A Powerful Tool for the Stereochemical Assignment of Bioactive Natural Products. Magnetic Resonance in Chemistry. [Link]
-
A Practical Guide to NMR Data Interpretation. Royal Society of Chemistry. [Link]
Topic: Protocol for Determining Enantiomeric Excess of Products from Reactions with (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral auxiliary (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, derived from the condensation of L-proline and benzaldehyde, is a powerful tool in asymmetric synthesis for controlling the stereochemical outcome of reactions such as alkylations and aldol additions. A critical step following any stereoselective transformation is the accurate determination of the enantiomeric excess (ee) of the synthesized product. This document provides a comprehensive guide and detailed protocols for this essential analysis. We will cover the prerequisite step of auxiliary cleavage and the primary analytical techniques for ee determination, including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to provide both the theoretical basis and the practical, step-by-step instructions necessary for researchers to validate the stereochemical purity of their compounds with confidence.
Introduction: The Role of the Chiral Auxiliary and the Importance of Enantiomeric Excess
In modern synthetic and medicinal chemistry, the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize a specific enantiomer is paramount. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one enantiomer in preference to the other.[2]
The this compound is an effective chiral auxiliary that establishes a rigid bicyclic system, shielding one face of an enolate generated from the lactam ring and directing electrophilic attack to the opposite face. After the desired stereocenter is created, the auxiliary must be removed to yield the final chiral product. It is the enantiomeric purity of this final product that is of ultimate interest.
Enantiomeric excess (ee) is the standard measure of this purity, defined as the absolute difference between the mole fractions of the two enantiomers. Accurate ee determination is a non-negotiable step in asymmetric synthesis, providing crucial feedback on the success of a stereoselective reaction and ensuring the quality of compounds destined for biological evaluation.
Foundational Workflow: From Reaction Product to Analyte
Before any ee analysis can be performed on the target molecule, the chiral auxiliary must be cleaved from the reaction product. This is a critical and often overlooked step in the analytical workflow. The choice of cleavage method depends on the nature of the product and the desired functional group (e.g., carboxylic acid, ester, alcohol).
Caption: Overall workflow from synthesis to ee determination.
Protocol for Auxiliary Cleavage (General Example: Hydrolysis to Carboxylic Acid)
The linkage between the product and the proline-derived auxiliary is an amide bond within a lactam structure. Hydrolysis is a common cleavage strategy.
-
Reaction Setup : Dissolve the product-auxiliary conjugate in a suitable solvent mixture, such as methanol/water or THF/water.
-
Hydrolysis : Add a strong base (e.g., 2-4 equivalents of Lithium Hydroxide, LiOH) and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup :
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform a solvent wash (e.g., with dichloromethane or ethyl acetate) to remove the cleaved auxiliary (now an amino alcohol).
-
Acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., 1M HCl).
-
Extract the desired carboxylic acid product into an organic solvent (e.g., ethyl acetate, 3x).
-
-
Purification : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The crude product should be purified by flash column chromatography to remove any residual auxiliary or byproducts before ee analysis.
Trustworthiness Insight: Incomplete cleavage or purification can lead to erroneous ee values. The cleaved auxiliary is chiral and may interfere with certain analytical methods. Always confirm the purity of the final product by ¹H NMR and/or LC-MS before proceeding.
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess due to its high accuracy, sensitivity, and reproducibility.[3] The method relies on a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.[1]
Principle of Separation
The CSP creates a chiral environment within the column. As the enantiomeric mixture passes through, transient diastereomeric complexes are formed between the analytes and the chiral selector of the CSP.[1] The difference in stability of these complexes results in one enantiomer being retained longer than the other, allowing for their separation and quantification.
Protocol for Chiral HPLC Method Development
Developing a robust chiral separation method often requires screening various columns and mobile phases.[1]
-
Column Selection :
-
Start with polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS). These are versatile and effective for a wide range of compounds.
-
Prepare an analytical sample of the purified product at a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Initial Screening Conditions :
-
Mobile Phase : A common starting point is a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Screening Gradient : Begin with a standard isocratic mixture, for example, 90:10 Hexane:Isopropanol.
-
Flow Rate : Set a standard flow rate, typically 0.5 to 1.0 mL/min for analytical columns (e.g., 4.6 mm internal diameter).
-
Detection : Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm for compounds with an aromatic ring).[4][5]
-
-
Method Optimization :
-
If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 95:5, 80:20, 70:30 Hexane:Isopropanol).
-
If separation is still poor, try a different alcohol modifier (e.g., ethanol).
-
For highly polar compounds, consider reverse-phase conditions using columns designed for aqueous mobile phases (e.g., water/acetonitrile or water/methanol).[4]
-
Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape and resolution.
-
| Parameter | Typical Starting Conditions | Notes |
| Column | Polysaccharide-based (e.g., Chiralpak® AD-H) | The choice is analyte-dependent; screening is key. |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Adjust ratio to optimize resolution and run time. |
| Flow Rate | 1.0 mL/min | Can be adjusted to improve separation. |
| Column Temp. | Ambient (or controlled at 25 °C) | Lower temperatures sometimes improve resolution. |
| Injection Vol. | 5 - 10 µL | Depends on sample concentration and detector sensitivity. |
| Detector | UV at 254 nm or 280 nm | Choose λmax of the analyte for best sensitivity. |
-
Data Analysis and ee Calculation :
-
Once separation is achieved, two distinct peaks corresponding to the two enantiomers will be observed in the chromatogram.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the following formula[6]: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively).
-
Alternative Technique: Chiral NMR Spectroscopy
A. Using Chiral Shift Reagents (CSRs)
CSRs are typically lanthanide complexes (e.g., Eu(hfc)₃ or Pr(hfc)₃) that reversibly coordinate to Lewis basic sites in the analyte (e.g., alcohols, amines, carbonyls).[9] This coordination forms transient diastereomeric complexes, inducing different chemical shifts for corresponding protons in the two enantiomers.
Protocol for ee Determination with CSRs:
-
Sample Preparation : Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube at a typical concentration (~5-10 mg in 0.6 mL).
-
Acquire Reference Spectrum : Obtain a standard ¹H NMR spectrum of your compound.
-
Incremental Addition of CSR : Add a small, measured amount of the CSR (e.g., 0.1 equivalents) directly to the NMR tube. Shake well to dissolve.
-
Acquire New Spectrum : Re-acquire the ¹H NMR spectrum and look for splitting of key signals into two. Protons closer to the binding site of the CSR will show the largest induced shifts.
-
Optimize Resolution : Continue adding the CSR in small increments (0.1-0.2 eq. at a time) and acquiring spectra until optimal separation of a chosen signal is achieved without excessive peak broadening.
-
Calculation : Select a well-resolved pair of signals corresponding to the same proton in the two diastereomeric complexes. Carefully integrate both peaks and calculate the ee using the same formula as for HPLC, substituting peak areas with integration values.
Caption: Workflow for ee determination using Chiral Shift Reagents.
B. Using Chiral Derivatizing Agents (CDAs)
This method involves covalently reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent to form a stable pair of diastereomers. A classic example is the use of Mosher's acid chloride ((R)- or (S)-MTPA-Cl) for chiral alcohols or amines.
Protocol for ee Determination with CDAs (Example: Mosher Ester Formation):
-
Derivatization :
-
In a small vial, dissolve the chiral product (e.g., an alcohol, 1.0 eq.) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like DMAP).
-
Add the chiral derivatizing agent (e.g., (R)-MTPA-Cl, 1.1 eq.).
-
Stir the reaction at room temperature until complete, as monitored by TLC.
-
-
Workup : Quench the reaction (e.g., with water or saturated NH₄Cl) and extract the diastereomeric products. Purify via a quick silica gel plug to remove excess reagent and byproducts.
-
NMR Analysis : Dissolve the purified diastereomeric mixture in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR (or ¹⁹F NMR if applicable) spectrum.
-
Calculation : Identify a well-resolved signal that is different for the two diastereomers. Integrate the signals and calculate the ee.
Expertise Insight: The key to the CDA method is ensuring the derivatization reaction goes to 100% completion. If it does not, kinetic resolution can occur, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the original ee. Always use a slight excess of the derivatizing agent.
Concluding Remarks
The determination of enantiomeric excess is a cornerstone of asymmetric synthesis. While chiral HPLC remains the most widely used and often most accurate method, chiral NMR techniques provide a valuable and readily accessible alternative. The specific nature of the final product—its functional groups, polarity, and volatility—will ultimately guide the choice of the optimal analytical protocol. By carefully performing the prerequisite auxiliary cleavage and purification, and by systematically developing an analytical method as outlined in this guide, researchers can confidently and accurately quantify the success of their stereoselective transformations.
References
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment . Journal of Chemical Education. [Link][8]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Journal of Chromatography B. [Link][4]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers . Nature Communications. [Link][10]
-
Chiral Purity (enantiomer excess) for HPLC . Physics Forums. [Link][6]
-
NMR determination of enantiomeric excess . ResearchGate. [Link][7]
-
NMR method for determination of enantiomeric compositions with chiral shift reagents . Google Patents. [9]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography . Herald Scholarly Open Access. [Link][3]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . ResearchGate. [Link][5]
-
(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(1H)-one . PubChem. [Link]
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- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Privileged Scaffold for Tackling Complex Diseases
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif consistently found in molecules with significant pharmacological activities.[1] Tryptophan, an essential amino-acid bearing this indole moiety, and its derivatives have long been a fertile ground for the discovery of novel therapeutic agents, ranging from antimicrobial to anticancer compounds.[2] A particularly promising class of compounds emerging from this lineage is the tryptophanol-derived oxazolopyrrolidone lactams. These rigid, polycyclic structures, synthesized from the chiral amino alcohol tryptophanol, are demonstrating considerable potential in oncology, particularly in the challenging arenas of gastric and colorectal cancers.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of tryptophanol-derived oxazolopyrrolidone lactams in medicinal chemistry. We will delve into the synthetic rationale, provide detailed experimental protocols for their preparation and biological evaluation, and explore the mechanistic underpinnings of their therapeutic effects, with a primary focus on their role as anticancer agents.
Synthetic Strategy: Building Complexity from a Chiral Precursor
The synthesis of tryptophanol-derived oxazolopyrrolidone lactams is an elegant example of how complex molecular architectures can be accessed in a stereocontrolled manner. The general approach involves a cyclocondensation reaction between enantiopure tryptophanol and a suitable oxocarboxylic acid.[1][5] This reaction, typically performed under reflux in a solvent like toluene with a Dean-Stark apparatus to remove water, is a straightforward and efficient method to construct the core oxazolopyrrolidone lactam scaffold.[1][6]
The versatility of this synthetic route lies in the ability to introduce diversity at several key positions of the molecule, allowing for the systematic exploration of structure-activity relationships (SAR). Modifications can be readily made to the indole nitrogen, the phenyl ring of the indole, and the substituent at the C-7a position, originating from the oxocarboxylic acid.[1][3]
Visualizing the Synthetic Pathway
Figure 1: General synthetic scheme for tryptophanol-derived oxazolopyrrolidone lactams.
Protocol 1: General Synthesis of (R)-Tryptophanol-Derived Oxazolopyrrolidone Lactams
This protocol provides a general procedure for the synthesis of the core lactam scaffold, which can be adapted by using different oxocarboxylic acids to generate a library of analogues.[1]
Materials:
-
(R)-Tryptophanol
-
Appropriate oxocarboxylic acid (e.g., 2-oxo-2-phenylacetic acid)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (R)-tryptophanol (1.0 eq.) and the desired oxocarboxylic acid (1.1 eq.).
-
Solvent Addition: Add a sufficient volume of toluene to suspend the reactants (e.g., 5 mL for a 0.53 mmol scale reaction).
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction time typically ranges from 10 to 25 hours.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tryptophanol-derived oxazolopyrrolidone lactam.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The removal of water formed during the condensation reaction is crucial to drive the equilibrium towards product formation.
-
NaHCO₃ Wash: This step is essential to remove any unreacted acidic starting material (the oxocarboxylic acid).
-
Anhydrous Na₂SO₄: This drying agent removes residual water from the organic phase before solvent evaporation, preventing potential hydrolysis of the product.
Medicinal Chemistry Applications: A Focus on Anticancer Activity
A significant body of research has highlighted the potential of tryptophanol-derived oxazolopyrrolidone lactams as potent and selective anticancer agents.[3] These compounds have shown promising activity against various cancer cell lines, with a particular emphasis on gastric adenocarcinoma and human colorectal cancer.[3][4]
Mechanism of Action: Reactivating the Guardian of the Genome
A key mechanism through which these compounds exert their anticancer effects is the activation of the tumor suppressor protein p53.[3][5] The p53 protein plays a critical role in maintaining genomic integrity by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[6] In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation. Tryptophanol-derived oxazolopyrrolidone lactams and related oxazoloisoindolinones have been identified as small molecule activators of p53, capable of restoring its tumor-suppressive functions.[4][5] Some of these compounds have been shown to induce a p53-dependent apoptotic response in cancer cells.[3][7]
Visualizing the p53 Activation Pathway
Figure 2: Simplified diagram of p53 activation by tryptophanol-derived oxazolopyrrolidone lactams.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the tryptophanol-derived oxazolopyrrolidone lactam scaffold have provided valuable insights into the structural features required for potent anticancer activity.
-
Stereochemistry: The stereochemistry at the chiral centers is often crucial for biological activity. In several studies, the (R)-tryptophanol-derived enantiomers have demonstrated greater antiproliferative activity compared to their (S)-counterparts.[3]
-
Substituents on the Phenyl Ring: The nature of the substituent on the phenyl ring at the C-7a position significantly influences potency. Both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F, -Cl, -Br) groups have been explored, leading to compounds with varying degrees of activity.[3]
-
Indole N-Substitution: Derivatization of the indole nitrogen can impact both the activity and the metabolic stability of these compounds.[3][8]
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of a selection of (R)-tryptophanol-derived oxazolopyrrolidone lactams against the human gastric adenocarcinoma (AGS) cell line.
| Compound | R¹ Substituent | % Cell Viability at 100 µM (AGS cells)[3] |
| 7c | H | 45 ± 4 |
| 7h | 4-F | 46 ± 6 |
| 7j | 4-Cl | 32 ± 3 |
| 7o | 3-CH₃ | 34 ± 5 |
| 7s | 4-OCH₃ | 36 ± 2 |
Data presented as mean ± SD of triplicate experiments.
Protocol 2: In Vitro Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic compounds on cancer cell lines.[3]
Materials:
-
Human gastric adenocarcinoma (AGS) cell line
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Tryptophanol-derived oxazolopyrrolidone lactam compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AGS cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%). Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 hours in a humidified incubator.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The GI₅₀ (concentration that causes 50% growth inhibition) can be determined by plotting the percentage of cell viability against the compound concentration.
Self-Validating System:
-
Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on cell viability.
-
Positive Control: Confirms that the assay is sensitive to cytotoxic effects.
-
Triplicate Wells: Performing each treatment in triplicate allows for the calculation of standard deviation and ensures the reproducibility of the results.
Future Directions and Concluding Remarks
Tryptophanol-derived oxazolopyrrolidone lactams represent a highly promising class of compounds for the development of novel anticancer therapies. Their straightforward synthesis, amenability to structural modification, and potent biological activity, particularly their ability to activate the p53 tumor suppressor pathway, make them attractive candidates for further investigation.
Future research in this area will likely focus on:
-
Optimization of Potency and Selectivity: Fine-tuning the structure to enhance activity against specific cancer types while minimizing off-target effects and toxicity to normal cells.[3][4]
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of cancer to assess their therapeutic potential in a whole-organism context.[5]
-
Elucidation of Detailed Mechanisms of Action: Further investigation into the precise molecular interactions between these compounds and their biological targets.
-
Exploration of Other Therapeutic Areas: While the primary focus has been on cancer, the privileged indole scaffold suggests that these compounds may have potential applications in other diseases, such as viral or neurodegenerative disorders.[2][9]
The continued exploration of tryptophanol-derived oxazolopyrrolidone lactams is a testament to the power of natural product-inspired synthesis in modern drug discovery. The insights gained from the study of these fascinating molecules will undoubtedly contribute to the development of the next generation of targeted therapeutics.
References
-
Antunes, A. M. M., et al. (2021). Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma. Pharmaceuticals, 14(3), 208. [Link][3][10]
-
Martins, F., et al. (2021). Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma. MDPI. [Link][1]
-
Soares, J., et al. (2018). Tryptophanol-derived oxazoloisoindolinones: Novel small molecule p53 activators with promising antitumor activity. Sciforum. [Link][5]
-
Raimundo, L., et al. (2020). Potency and Selectivity Optimization of Tryptophanol-Derived Oxazoloisoindolinones: Novel p53 Activators in Human Colorectal Cancer. ChemMedChem, 16(2), 250-258. [Link][4]
-
Gomes, S., et al. (2023). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Pharmaceuticals, 16(1), 146. [Link][8]
-
Soares, J., et al. (2022). Synthesis and biochemical evaluation of wild-type and mutant p53 oxazoloisoindolinones reactivators derived from tryptophanol. Sciforum. [Link][6]
-
Raimundo, L., et al. (2020). Potency and Selectivity Optimization of Tryptophanol-Derived Oxazoloisoindolinones: Novel p53 Activators in Human Colorectal Cancer. ResearchGate. [Link][11]
-
Soares, J., et al. (2015). A tryptophanol-derived oxazolopiperidone lactam is cytotoxic against tumors via inhibition of p53 interaction with murine double minute proteins. Pharmacological Research, 95-96, 42-52. [Link][7]
-
Raimundo, L., et al. (2015). A tryptophanol-derived oxazolopiperidone lactam is cytotoxic against tumors via inhibition of p53 interaction with murine double minute proteins. ResearchGate. [Link][12]
-
Antunes, A. M. M., et al. (2021). Previously reported tryptophanol-based scaffolds 3–6 and... ResearchGate. [Link][13]
-
Resende, D. I. S. P., et al. (2021). Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents. European Journal of Medicinal Chemistry, 209, 112945. [Link][2]
-
Rothstein, J. D., et al. (2005). Neuroprotective effects of beta-lactam antibiotics. BioWorld. [Link][9]
Sources
- 1. Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma [mdpi.com]
- 2. Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potency and Selectivity Optimization of Tryptophanol-Derived Oxazoloisoindolinones: Novel p53 Activators in Human Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. sciforum.net [sciforum.net]
- 7. A tryptophanol-derived oxazolopiperidone lactam is cytotoxic against tumors via inhibition of p53 interaction with murine double minute proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators | MDPI [mdpi.com]
- 9. | BioWorld [bioworld.com]
- 10. Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Welcome to the technical support guide for the synthesis of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable chiral auxiliary and are seeking to optimize its synthesis for high diastereoselectivity. We will address common experimental challenges, explore the underlying mechanistic principles, and provide actionable protocols to improve your stereochemical outcomes.
The synthesis of this bicyclic lactam, derived from L-proline and benzaldehyde, proceeds through a key N-acyliminium ion intermediate. The stereochemical outcome of the reaction is determined during the intramolecular cyclization step, where the pre-existing chirality of the proline backbone directs the formation of one diastereomer over the other. However, achieving a high diastereomeric ratio (dr) can be challenging, and is highly sensitive to reaction conditions.
Core Mechanism: The Path to Diastereoselectivity
The reaction is initiated by the acid-catalyzed condensation of L-proline and benzaldehyde to form a cyclic N-acyliminium ion. This reactive intermediate is the pivot point for stereocontrol. The facial selectivity of the intramolecular nucleophilic attack by the carboxylate is governed by the conformational preference of the bicyclic system. The desired (3R,7aS) diastereomer arises from a transition state where the bulky phenyl group occupies a pseudo-equatorial position to minimize steric strain, as illustrated below.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction is producing a low diastereomeric ratio (e.g., < 70:30). What are the most critical parameters to adjust first?
A1: A low diastereomeric ratio indicates that the energy difference between the two competing transition states (as shown in Figure 1) is minimal under your current conditions. To enhance selectivity, you must amplify this energy difference.
-
Primary Action - Reduce Temperature: This is the most effective and common strategy for improving diastereoselectivity.[1] Lowering the reaction temperature (e.g., from reflux to 0 °C or even -20 °C) makes the reaction more sensitive to small differences in activation energy. The lower-energy pathway to the desired (3R,7aS) product becomes significantly more favored.
-
Secondary Action - Screen Solvents: The solvent plays a crucial role in stabilizing the transition state. Non-polar, non-coordinating solvents like toluene or benzene are often preferred as they promote a more compact and organized transition state, which can enhance the influence of the proline stereocenter. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile can also be effective, but may require more optimization. A full solvent screen is highly recommended.[1]
-
Tertiary Action - Evaluate the Acid Catalyst: The choice of acid catalyst is critical for both the rate of N-acyliminium ion formation and the reaction's stereochemical outcome. A strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can coordinate to the carbonyl oxygen, creating a more rigid and sterically defined transition state, often leading to very high selectivity.[2] In contrast, Brønsted acids like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) are also effective but may offer different selectivity profiles.
Q2: The reaction is very slow or stalls, resulting in a low yield of the desired product. How can I increase the reaction rate without sacrificing selectivity?
A2: This is a classic optimization challenge. While lowering the temperature improves selectivity, it also reduces the reaction rate.
-
Ensure Anhydrous Conditions: This reaction is a condensation that produces water. The formation of the N-acyliminium ion is reversible, and the presence of water can inhibit the reaction. Use a Dean-Stark trap (for higher boiling solvents like toluene) or add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.[3]
-
Increase Catalyst Loading: If the reaction is sluggish, a modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the rate. However, excessive acid can sometimes lead to side reactions or racemization, so this should be done judiciously.
-
Optimize Concentration: The cyclization step is intramolecular. Running the reaction at high dilution can disfavor potential intermolecular side reactions (like polymerization), but very low concentrations can also slow the initial bimolecular condensation. A typical starting point is a substrate concentration of 0.1-0.2 M.
Q3: I am observing significant amounts of unidentifiable side products or a dark, tarry reaction mixture. What is the likely cause?
A3: The formation of complex side products often points to issues with reagent stability or overly harsh reaction conditions.
-
Reagent Purity: Benzaldehyde is notoriously prone to air oxidation to benzoic acid. Use freshly distilled or a newly opened bottle of benzaldehyde for best results. Impurities can interfere with catalysis and lead to side reactions.
-
Overheating: While heating can drive the reaction to completion, excessive temperatures, especially in the presence of a strong acid, can cause decomposition of the starting materials, intermediates, or the product itself. If you are running the reaction at reflux, consider if a lower temperature for a longer duration could provide a cleaner reaction profile.
-
Quenching Procedure: Once the reaction is complete, it should be quenched promptly to neutralize the acid catalyst.[1] Pouring the reaction mixture into a mild base like saturated sodium bicarbonate solution is a standard procedure. A delay in quenching can allow side reactions to occur during workup.
Frequently Asked Questions (FAQs)
Q: How does the choice of a Lewis acid versus a Brønsted acid impact the reaction?
A: Both types of acids catalyze the formation of the N-acyliminium ion, but they can influence the transition state geometry differently.
-
Brønsted acids (e.g., p-TsOH, H₂SO₄) protonate the hydroxyl group of the initial hemiaminal intermediate, facilitating the loss of water.
-
Lewis acids (e.g., BF₃·OEt₂, TiCl₄) can coordinate to both the hydroxyl and the carboxylate oxygen atoms. This coordination can create a more rigid, chelated intermediate, which can significantly lock the conformation and lead to a higher degree of stereocontrol during the subsequent cyclization.[2][4]
Q: Can this synthesis be performed with other amino acids or aldehydes?
A: Yes, this general synthetic route is a powerful method for creating a variety of bicyclic lactam systems.[5][6] Using substituted prolines can introduce additional stereocenters or functional handles. Employing different aromatic or aliphatic aldehydes will change the substituent at the 3-position. However, each new combination of substrates will require re-optimization of the reaction conditions (temperature, solvent, catalyst) to achieve high diastereoselectivity, as the steric and electronic properties of the new substrates will influence the transition state energies.
Q: Are there any additives that can be used to improve the diastereomeric ratio?
A: Yes, in some related proline-catalyzed reactions, the use of additives has been shown to influence stereoselectivity.[1][7] For instance, achiral salts can alter the aggregation state of the catalyst or intermediates, thereby modifying the reaction environment. While not extensively documented for this specific synthesis, experimenting with additives like lithium salts (e.g., LiClO₄) could be a viable strategy during fine-tuning if conventional methods do not yield the desired selectivity.
Data Summary: Impact of Conditions on Diastereoselectivity
The following table summarizes the expected impact of various reaction parameters on the diastereomeric ratio (dr) for the synthesis of this compound. These are representative values based on established principles of asymmetric catalysis.
| Parameter | Condition | Expected dr [(3R,7aS) : other] | Rationale |
| Temperature | Toluene, Reflux (~110 °C) | ~ 65 : 35 | Reduced energy difference between transition states at high T. |
| Toluene, 25 °C | ~ 80 : 20 | Moderate temperature allows for better energetic discrimination. | |
| Toluene, 0 °C | > 90 : 10 | Lower temperature significantly favors the lowest energy pathway.[1] | |
| Solvent | Toluene | > 90 : 10 | Non-polar solvent promotes a compact, organized transition state. |
| Dichloromethane (DCM) | ~ 85 : 15 | More polar, may solvate the transition state differently. | |
| Tetrahydrofuran (THF) | ~ 75 : 25 | Coordinating solvent can interfere with transition state organization. | |
| Catalyst | p-TsOH (Brønsted Acid) | ~ 85 : 15 | Effective proton donor for generating the N-acyliminium ion. |
| BF₃·OEt₂ (Lewis Acid) | > 95 : 5 | Forms a rigid, chelated intermediate, enhancing stereocontrol.[2] |
Optimized Experimental Protocol
This protocol is designed to maximize the diastereoselectivity for the (3R,7aS) isomer.
Reagents & Equipment:
-
L-Proline (1.0 eq)
-
Benzaldehyde (1.1 eq, freshly distilled)
-
Boron trifluoride etherate (BF₃·OEt₂) (5 mol%)
-
Anhydrous Toluene
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (e.g., 5.75 g, 50 mmol) and anhydrous toluene (100 mL).
-
Reagent Addition: Add freshly distilled benzaldehyde (5.6 mL, 55 mmol).
-
Apparatus Assembly: Attach a Dean-Stark trap filled with toluene and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Catalysis: Cool the stirred suspension to 0 °C in an ice bath. Slowly add boron trifluoride etherate (0.31 mL, 2.5 mmol) via syringe.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (thin-layer chromatography) or LCMS until the L-proline has been consumed (typically 24-48 hours).
-
Quenching: Once the reaction is complete, carefully pour the mixture into 100 mL of a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Analysis and Purification: Determine the crude diastereomeric ratio by analyzing the crude oil via ¹H NMR spectroscopy. Purify the product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to isolate the major (3R,7aS) diastereomer.
References
-
Cossío, F. P., et al. (2018). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Scientific Reports, 8(1), 1738. Available at: [Link]
-
Lelais, G., & MacMillan, D. W. C. (2012). Switching diastereoselectivity in proline-catalyzed aldol reactions. The Journal of Organic Chemistry, 77(22), 10375–10381. Available at: [Link]
-
Dekeukeleire, S., D'hooghe, M., & De Kimpe, N. (2009). Diastereoselective synthesis of bicyclic gamma-lactams via ring expansion of monocyclic beta-lactams. The Journal of Organic Chemistry, 74(4), 1644–1649. Available at: [Link]
-
Martens, J., et al. (2021). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal, 28(1), e202103597. Available at: [Link]
-
Schoenfelder, A., et al. (2011). Peptidomimetics via Iminium Ion Chemistry on Solid Phase: Single, Fused, and Bridged Heterocycles. In Peptidomimetics in Organic and Medicinal Chemistry. Wiley-VCH. Available at: [Link]
-
Molteni, V., et al. (2012). Highly diastereoselective N-acyliminium ion cyclization reactions of a tethered furan. Tetrahedron, 68(50), 10280-10285. Available at: [Link]
- Speckamp, W. N., & Moolenaar, M. J. (2000). Iminium and N-acyliminium ions in alkaloid synthesis. Chemical Society Reviews, 29(4), 249-258. (General review, URL not available for direct link).
-
Artman, G. D., et al. (2009). (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one: an air and moisture stable reagent for the synthesis of optically active α-branched prolines. Organic Syntheses, 86, 262. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis of bicyclic gamma-lactams via ring expansion of monocyclic beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Switching diastereoselectivity in proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the alkylation of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Technical Support Center: Alkylation of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Welcome to the technical support guide for the stereoselective alkylation of the chiral lactam this compound. This bicyclic lactam, derived from L-proline, is a powerful chiral auxiliary used in the asymmetric synthesis of α-substituted proline derivatives, which are valuable building blocks in medicinal chemistry.[1][2]
This guide provides a comprehensive resource for researchers, offering a standard protocol, in-depth troubleshooting advice, and answers to frequently asked questions. Our goal is to help you overcome common experimental hurdles and achieve high yields and diastereoselectivity in your reactions.
Part 1: Reaction Overview and Mechanism
The core of this transformation is the diastereoselective alkylation of a chiral enolate. The process begins with the deprotonation of the α-carbon (C7a) to the lactam carbonyl using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[3] This forms a rigid, chelated lithium enolate. The stereochemistry of the bicyclic system, particularly the bulky phenyl group at C3, effectively shields one face of the enolate.[4] Consequently, the incoming electrophile (an alkyl halide) preferentially attacks from the less sterically hindered face, leading to the desired diastereomer.
Part 2: Standard Experimental Protocol
This protocol provides a baseline for the alkylation of the title lactam with a generic electrophile, such as benzyl bromide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl Halide (e.g., Benzyl Bromide, freshly distilled)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the lactam (1.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the lactam) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add LDA solution (1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting yellow-orange solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 equiv.) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure, alkylated product.
-
Analysis: Determine the yield and diastereomeric ratio (dr) using ¹H NMR spectroscopy.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the alkylation experiment in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is complete according to TLC, but after workup and purification, I have a very low yield of the desired product. What are the likely causes?
A: Low yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, or side reactions.
Possible Causes & Solutions:
-
Inactive Base (LDA): LDA is highly sensitive to moisture and air. Commercially available solutions can degrade over time.
-
Troubleshooting: Always use a fresh bottle of LDA or titrate it before use to determine its exact molarity. When forming the enolate, a distinct color change (typically to yellow or orange) should be observed. If not, the base is likely inactive.
-
-
Wet Solvents or Glassware: Trace amounts of water will quench the LDA and the enolate as it forms.
-
Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents. THF is notoriously hygroscopic; use a freshly opened bottle or distill it from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Poor Quality Electrophile: The alkyl halide may be old or contain acidic impurities (H-X) that can quench the enolate.
-
Troubleshooting: Use a freshly opened bottle of the alkyl halide or purify it by distillation or passing it through a plug of basic alumina immediately before use.
-
-
Side Reactions (Elimination): If using a secondary alkyl halide, E2 elimination can compete with the desired SN2 alkylation, especially if the reaction is allowed to warm.[5]
-
Troubleshooting: Maintain a strict temperature of -78 °C throughout the base addition and alkylation steps. Use primary or benzylic halides when possible, as they are less prone to elimination.
-
Issue 2: Poor Diastereoselectivity
Q: I've isolated the alkylated product, but the ¹H NMR analysis shows a low diastereomeric ratio (e.g., 60:40 instead of the expected >95:5). How can I improve the stereocontrol?
A: The high diastereoselectivity of this reaction relies on a rigid, chelated enolate intermediate and a low reaction temperature to prevent equilibration.[6] Deviation from these conditions is the primary cause of poor stereocontrol.
Possible Causes & Solutions:
-
Elevated Temperature: Allowing the reaction to warm above -78 °C, even for a short time after enolate formation, can lead to enolate equilibration or a less-ordered transition state, reducing facial selectivity.
-
Troubleshooting: Use a well-insulated dry ice/acetone bath and monitor the internal reaction temperature closely. Add the LDA and electrophile slowly and dropwise to prevent exothermic spikes.
-
-
Incorrect Base/Counter-ion: The lithium counter-ion is crucial for forming the rigid chelate that directs the alkylation. Using other bases like Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS) will result in different enolate geometries and lower diastereoselectivity.
-
Troubleshooting: Exclusively use a lithium amide base, with LDA being the standard and most reliable choice.
-
-
Solvent Effects: While THF is standard, highly coordinating additives can sometimes alter the outcome.
-
Troubleshooting: Avoid additives like HMPA or DMPU unless specifically required for a poorly reactive electrophile, as they can disrupt the lithium chelation and decrease selectivity. Ensure the THF is pure and free of coordinating impurities.
-
Table 1: Effect of Conditions on Reaction Outcome (Illustrative Data)
| Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Primary Issue Addressed |
| LDA | Anhydrous THF | -78 | >90% | >95:5 | Optimal Conditions |
| LDA | Anhydrous THF | -40 | 85% | 80:20 | Poor Diastereoselectivity |
| KHMDS | Anhydrous THF | -78 | 70% | 75:25 | Poor Diastereoselectivity |
| LDA | "Wet" THF | -78 | <10% | N/A | Low Yield |
| LDA | Anhydrous THF | -78 (with sec-butyl bromide) | 40% (alkylation) + side products | 90:10 | Low Yield (Elimination) |
Issue 3: Multiple Alkylation Products
Q: My mass spectrometry and NMR data suggest that dialkylation has occurred. Why is this happening and how can I prevent it?
A: Dialkylation can occur if the mono-alkylated product is deprotonated by any remaining enolate or unreacted base, which then reacts with another molecule of the electrophile.[5]
Possible Causes & Solutions:
-
Proton Transfer: The α-proton of the newly formed product is still acidic. If the reaction is slow, the initial product can be deprotonated by the enolate of the starting material, leading to a mixture.
-
Troubleshooting: Ensure rapid and complete consumption of the initial enolate. Add the electrophile as a single, neat portion (if liquid) or as a concentrated solution in THF to ensure its concentration is high relative to the enolate.
-
-
Incorrect Stoichiometry: Using too little base can leave unreacted starting material, while using too much electrophile increases the chance of a second alkylation.
-
Troubleshooting: Carefully control the stoichiometry. Use a slight excess of base (1.05-1.1 equiv.) to ensure full deprotonation of the starting material. Use a slight excess of the electrophile (1.1-1.2 equiv.) to ensure the initial enolate is consumed quickly, but avoid a large excess.
-
Part 4: Auxiliary Cleavage
Q: How do I remove the chiral auxiliary to obtain my final α-alkylated proline derivative?
A: The oxazolidinone portion of the lactam can be cleaved under hydrolytic conditions. The method depends on the desired final product (acid or alcohol).
-
To obtain the carboxylic acid: Acidic hydrolysis is effective. Refluxing the alkylated lactam in 6N hydrochloric acid (HCl) will hydrolyze both the lactam and the oxazolidinone ring, yielding the desired α-alkylated proline hydrochloride salt.
-
To obtain the alcohol: Reductive cleavage using a strong hydride reagent like Lithium Aluminum Hydride (LiAlH₄) can be used. This will reduce the amide carbonyl to an amine and cleave the auxiliary, yielding the corresponding amino alcohol.[7]
References
-
Yajima, T., Yoshida, E., & Hamano, M. (2013). Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative. Beilstein Journal of Organic Chemistry, 9, 1432–1436. [Link]
-
Calaza, M. I., & Cativiela, C. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry, 2008(20), 3427–3448. [Link]
-
Zhang, R., Brownewell, F., & Madalengoitia, J. S. (1999). Stereoselective alkylations of a bicyclic lactam derived from pyroglutamic acid. Tetrahedron Letters, 40(14), 2707–2710. [Link]
-
Chemistry LibreTexts. (2020). Alkylation of the alpha-Carbon via the LDA pathway. [Link]
-
Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390–5398. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis of substituted prolines. Amino Acids, 34(3), 391–405. [Link]
-
Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(2), 23-32. [Link]
-
Chemistry LibreTexts. (2024). Alkylation of Enolate Ions. [Link]
-
Beaulieu, F., et al. (2005). (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES. Organic Syntheses, 82, 92. [Link]
Sources
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Side Reactions in the Synthesis of Proline-Derived Chiral Auxiliaries
Welcome to our dedicated technical support center focused on the synthesis of proline-derived chiral auxiliaries. This guide is tailored for researchers, scientists, and drug development professionals who rely on these essential tools for asymmetric synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate and overcome common side reactions encountered during your experiments. Our objective is to equip you with the expert knowledge and practical solutions necessary for the successful and efficient synthesis of high-purity proline-derived chiral auxiliaries.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific challenges that may arise during the synthesis of proline-derived chiral auxiliaries. Each issue is detailed with a root cause analysis and actionable, step-by-step protocols for mitigation.
Problem 1: Epimerization at the C2 Stereocenter
Symptom: Your analytical data (e.g., NMR spectroscopy, chiral HPLC) reveals a mixture of diastereomers, resulting in a lower than expected diastereomeric excess (d.e.).
Root Cause Analysis: The stereocenter at the C2 position of the proline ring is prone to epimerization, especially under harsh reaction conditions.[1] This is primarily due to the acidity of the α-proton, which can be abstracted by a base to form an achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization.[1]
Mitigation Strategies:
-
Strict Temperature Control: Maintaining low temperatures (e.g., -78 °C to 0 °C) is crucial during the addition of strong bases or other reactive reagents to minimize the rate of enolization and potential epimerization.[1]
-
Judicious Choice of Base: The selection of the base is critical. For reactions where the α-proton's acidity is a concern, a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures is often preferred. The use of stronger, less hindered bases can increase the risk of epimerization.[1]
-
Protecting Group Strategy: The nature of the protecting group on the proline nitrogen can influence the acidity of the α-proton. Electron-withdrawing groups can increase this acidity. Consider employing protecting groups that do not significantly enhance the acidity of the C2 proton.[2]
-
Controlled Reaction Quenching: The method of quenching the reaction can also affect the final diastereomeric ratio. It is often recommended to quench the reaction at low temperatures with a proton source that will rapidly and selectively protonate the desired face of any transient enolate.
Experimental Protocol: Minimizing Epimerization during N-Acylation
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve L-proline methyl ester hydrochloride in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) dropwise to neutralize the hydrochloride salt.
-
In a separate flask, dissolve the acyl chloride of interest in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the proline solution while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 2: Formation of Over-Alkylated or Di-Alkylated Products
Symptom: Mass spectrometry or NMR analysis indicates the presence of species with a higher molecular weight than the desired mono-alkylated product.
Root Cause Analysis: This side reaction is frequently observed during the N-alkylation of proline or its derivatives. The secondary amine of the proline ring can undergo multiple alkylations if the reaction conditions are not carefully controlled, especially when using highly reactive alkylating agents or an excess of the alkylating agent.[3]
Mitigation Strategies:
-
Stoichiometric Control: Use a precise 1:1 molar ratio of the proline derivative to the alkylating agent. A slight excess of the proline derivative can sometimes be beneficial to ensure complete consumption of the alkylating agent.
-
Slow Reagent Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, thus favoring mono-alkylation.
-
Solvent and Temperature Optimization: The choice of solvent can influence the reaction rate. A less polar solvent may slow down the rate of the second alkylation. As with epimerization, lower reaction temperatures are generally advantageous.
-
Alternative Synthetic Routes: If direct N-alkylation proves problematic, consider a reductive amination approach. This involves reacting the proline derivative with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.
Workflow for Controlled Mono-N-Alkylation:
Caption: Controlled Mono-N-Alkylation Workflow.
Problem 3: Low Yields in Grignard or Organolithium Additions
Symptom: The yield of the desired tertiary alcohol from the addition of a Grignard or organolithium reagent to a proline-derived ester or Weinreb amide is significantly lower than anticipated.
Root Cause Analysis:
-
Enolization of the Ester: The α-proton of the ester can be deprotonated by the strongly basic organometallic reagent, leading to enolate formation and consumption of the nucleophile without addition to the carbonyl.[4]
-
Carbonyl Reduction: Grignard reagents with β-hydrides can act as reducing agents, converting the ester to an aldehyde and then to a primary alcohol.[4]
-
Over-Addition: With esters, the initial ketone intermediate can be more reactive than the starting ester, leading to a second addition of the organometallic reagent.[5][6][7]
Mitigation Strategies:
-
Utilization of Weinreb Amides: N-methoxy-N-methylamides (Weinreb amides) of proline are superior substrates for these reactions.[8][9] The tetrahedral intermediate formed upon addition of the organometallic reagent is a stable chelate that resists collapse to a ketone until acidic workup, thus preventing over-addition.[8][9]
-
Cryogenic Conditions: Performing the reaction at very low temperatures (e.g., -78 °C) can suppress enolization and other side reactions.
-
Inverse Addition: In some cases, adding the proline derivative to the organometallic reagent (inverse addition) can be advantageous.
-
Use of Cerium(III) Chloride (Luche Conditions): For Grignard reagents prone to reduction, the addition of anhydrous cerium(III) chloride can enhance the nucleophilicity of the organometallic reagent while diminishing its basicity, thereby favoring the desired addition.
Comparative Table of Substrates for Organometallic Addition:
| Substrate | Advantages | Disadvantages |
| Ester | Readily available | Susceptible to enolization, over-addition, and reduction[4][5][6][7] |
| Weinreb Amide | Prevents over-addition due to a stable intermediate[8][9] | Requires an additional synthetic step for preparation |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable protecting group for the nitrogen atom of proline during synthesis?
The choice of the "best" protecting group is contingent on the specific reaction sequence.
-
Boc (tert-butyloxycarbonyl): A widely used and versatile protecting group, stable to many nucleophilic and basic conditions and easily removed with acid (e.g., TFA in DCM).
-
Cbz (carboxybenzyl): Stable to acidic conditions and removable by hydrogenolysis, making it orthogonal to the Boc group.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Common in peptide synthesis, Fmoc is stable to acid but is cleaved by base (e.g., piperidine).
Q2: What are effective methods for purifying my proline-derived chiral auxiliary?
Column chromatography on silica gel is the most common purification technique. The eluent system (e.g., hexane/ethyl acetate, DCM/methanol) should be chosen based on the polarity of your compound. Crystallization can also be an effective method for obtaining highly pure material. For separating diastereomers, chiral HPLC or supercritical fluid chromatography (SFC) may be required.
Q3: My reaction is not proceeding to completion. What steps should I take?
-
Verify Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as moisture can quench many of the reactive species involved.
-
Adjust Reaction Time or Temperature: If the reaction is slow, cautiously increasing the reaction time or temperature might be necessary. However, be mindful of potential side reactions like epimerization.
-
Check for Catalyst Deactivation: If a catalyst is being used, ensure it has not been poisoned by impurities in the starting materials or solvents.
Decision Tree for Incomplete Reactions:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Welcome to the technical support guide for the purification of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one. This document provides researchers, chemists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions concerning the recrystallization of this chiral lactam. Our goal is to equip you with the practical and theoretical knowledge to consistently achieve high purity and yield.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of recrystallization as they apply specifically to this compound.
Q1: Why is recrystallization the preferred method for purifying this specific compound?
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] For a chiral molecule like this compound, the goal is often not just chemical purity but also ensuring the final product is a single, desired enantiomer. The synthesis of this compound can result in both chemical impurities (e.g., unreacted starting materials, by-products) and potentially diastereomeric impurities. A well-executed recrystallization leverages differences in solubility between the desired product and these impurities. By carefully selecting a solvent in which the compound is highly soluble when hot and poorly soluble when cold, we can induce the formation of a highly ordered crystal lattice that selectively incorporates the target molecule, leaving impurities behind in the cooled solvent (the "mother liquor").[1][2]
Q2: How do I choose the optimal solvent for recrystallization?
The ideal solvent is the cornerstone of a successful recrystallization. The principle of "like dissolves like" is a good starting point.[1] Given the structure of our target compound—a polar lactam with an aromatic phenyl group—we should investigate polar to moderately polar solvents.
The perfect solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: It must completely dissolve the crude compound near its boiling point.[1]
-
Low Solvency at Low Temperatures: It must afford poor solubility for the compound at or below room temperature (e.g., in an ice bath) to maximize recovery.[1]
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.
-
Inertness: It must not react with the compound.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[3]
Based on analogous structures found in the literature, promising solvent systems include single-solvents like ethanol or mixed-solvent systems such as ethyl acetate/hexane or ethyl acetate/petroleum ether .[4][5][6]
Q3: What key physical properties of this compound are important for this process?
While a comprehensive datasheet may not always be available, key properties can be inferred from its structure and related compounds:
-
Molecular Weight: ~203.24 g/mol .[7]
-
Chirality: The compound possesses two stereocenters at the 3R and 7aS positions. This is critical, as recrystallization must not induce racemization. The conditions described are mild and will not affect stereochemical integrity.
-
Melting Point: Pure crystalline solids have a sharp melting point. A broad melting range in your crude material indicates impurities. For a related compound, (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, the melting point is reported as 108–109 °C.[4] This suggests our target compound is also a solid at room temperature. Your purified product should exhibit a similarly sharp melting range.
Section 2: Validated Recrystallization Protocols
Below are two field-proven protocols for obtaining high-purity this compound. The choice between them depends on the nature of the impurities and available solvents.
General Recrystallization Workflow
The diagram below illustrates the universal steps involved in the purification process.
Caption: A flowchart of the key stages in a recrystallization experiment.
Protocol A: Single-Solvent Recrystallization with Ethanol
This method is adapted from a procedure for a structurally similar compound and is effective for removing moderately polar and nonpolar impurities.[4]
Step-by-Step Methodology:
-
Preparation: Place the crude this compound into an Erlenmeyer flask equipped with a stir bar.
-
Dissolution: Add a small portion of ethanol. Heat the mixture to a gentle boil with stirring. Continue adding ethanol dropwise until the solid just completely dissolves. Causality Note: Using the absolute minimum amount of boiling solvent is critical for maximizing yield.[1] An excess will keep too much product dissolved upon cooling.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed funnel to remove them.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Then, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Causality Note: Using ice-cold solvent for the wash is essential to avoid redissolving the purified product.[1]
-
Drying: Transfer the crystals to a clean, pre-weighed watch glass and dry them under vacuum to a constant weight.
Protocol B: Mixed-Solvent Recrystallization with Ethyl Acetate/Hexane
This technique is particularly useful when no single solvent has the ideal solubility profile. It is effective for purifying compounds from a broader range of impurities.[5][9]
Step-by-Step Methodology:
-
Preparation: Place the crude product in an Erlenmeyer flask.
-
Dissolution: Add ethyl acetate (the "good" solvent) at room temperature with stirring until the solid is fully dissolved. Use a minimal amount.
-
Anti-Solvent Addition: Slowly add hexane (the "poor" solvent) dropwise with continuous swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of ethyl acetate to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If needed, further cool in an ice bath. The gradual decrease in solubility will induce crystallization.
-
Isolation, Washing & Drying: Follow steps 6-8 from Protocol A, using an ice-cold mixture of ethyl acetate/hexane (in the same ratio that induced cloudiness) for the washing step.
Data Summary: Protocol Comparison
| Feature | Protocol A (Ethanol) | Protocol B (Ethyl Acetate/Hexane) |
| Principle | Temperature-dependent solubility | Polarity-dependent solubility |
| Best For | Removing impurities with significantly different polarity. | "Oiling out" issues; fine-tuning solubility. |
| Pros | Simpler to execute; uses a single solvent. | Highly adjustable; can work when no single solvent is ideal. |
| Cons | Can be difficult to find a single perfect solvent. | More complex; requires careful titration of the anti-solvent. |
Section 3: Troubleshooting Guide
Encountering issues during crystallization is common. This guide provides solutions to the most frequent problems.
Caption: A decision tree for troubleshooting common recrystallization problems.
Q: My compound has formed an oil or 'oiled out' instead of crystallizing. What should I do?
This occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[10]
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (the 'good' solvent in a mixed system) to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[2][10]
Q: The solution has cooled, but no crystals have appeared. What is wrong?
This is a classic case of supersaturation, where the compound remains dissolved even though the solution is thermodynamically unstable.[1][2]
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming.[1][10]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[1][10]
-
Solution 3 (Check Concentration): It's possible too much solvent was added.[2][10] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.
Q: My final yield is very low. How can I improve it?
A low yield (e.g., <70%) suggests that a significant amount of product was lost during the process.
-
Cause 1 (Excess Solvent): The most common reason is using too much solvent to dissolve the crude material, leaving a large amount of product in the mother liquor.[1][10] Always use the minimum amount of near-boiling solvent.
-
Cause 2 (Wash Step): Using too much wash solvent or using solvent that was not ice-cold can dissolve a substantial portion of your final product.[1]
-
Recovery: You can try to recover some of the lost product by concentrating the mother liquor on a rotary evaporator and attempting a second recrystallization on the resulting solid. This "second crop" will likely be less pure than the first.
References
-
University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry @ CU Boulder. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Seppi, M., et al. (2009). (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES. Organic Syntheses, 86, 173-185. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Gainsford, G. J., et al. (2000). (3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 10), e452–e453. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved from [Link]
-
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
Wiley Online Library. (2002). Chiral Drug Separation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). (3r,7as)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(1h)-one. Retrieved from [Link]
-
da Silva, A. C. G., et al. (2021). Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma. Pharmaceuticals, 14(3), 208. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(10), 3468-3507. Retrieved from [Link]
-
Pinto, M., et al. (2021). Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma. Pharmaceuticals, 14(3), 208. Retrieved from [Link]
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- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-(3R,7aS)-Tetrahydro-3-phenyl-3H,5H-pyrrolo1,2-coxaole-5-one synthesis - chemicalbook [chemicalbook.com]
- 8. PubChemLite - (3r,7as)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(1h)-one (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing impurities in the synthesis of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Prepared by the Office of Senior Application Scientists
Introduction
Welcome to the technical support guide for the synthesis of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one. This bicyclic lactam is a valuable chiral building block in medicinal chemistry and drug development, prized for its conformationally restricted structure which can enhance biological activity and selectivity.[1][2] The synthesis, typically achieved through the acid-catalyzed condensation of L-proline with benzaldehyde, is a variation of the Pictet-Spengler reaction.[3] While the reaction appears straightforward, achieving high yield and, critically, high diastereomeric purity requires careful control over reaction parameters.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify and minimize impurities, thereby optimizing your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the bicyclic lactam from L-proline and benzaldehyde?
A1: The reaction proceeds through an acid-catalyzed Pictet-Spengler type mechanism. First, the secondary amine of L-proline attacks the protonated benzaldehyde. Subsequent dehydration forms a reactive N-acyliminium ion intermediate. The carboxylic acid group of the proline moiety then acts as an intramolecular nucleophile, attacking the iminium ion to close the second ring and form the bicyclic oxazolone product.[3][4] The stereochemistry of the L-proline starting material directs the formation of the desired (3R,7aS) diastereomer.
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis.
Q2: Why is p-toluenesulfonic acid (p-TsOH) commonly used as the catalyst?
A2: p-Toluenesulfonic acid is an effective Brønsted acid catalyst for this reaction.[5] It facilitates the key steps: protonating the benzaldehyde carbonyl to make it more electrophilic for the initial attack by proline, and catalyzing the dehydration step to form the crucial iminium ion intermediate.[4] Its use in catalytic amounts is generally sufficient, and it is easily sourced and handled.
Q3: What is the role of the Dean-Stark trap mentioned in similar procedures?
A3: The condensation reaction between L-proline and benzaldehyde releases one molecule of water. According to Le Châtelier's principle, removing this water from the reaction mixture drives the equilibrium towards the formation of the product. A Dean-Stark trap is a piece of glassware used to continuously remove water from a refluxing reaction, thereby increasing the reaction rate and overall yield.[6]
Q4: Can other aldehydes be used in this reaction?
A4: Yes. While this guide focuses on benzaldehyde, the reaction is adaptable to various substituted benzaldehydes and other aldehydes. However, the electronic nature of the aldehyde (electron-donating or electron-withdrawing groups) can affect the reaction rate and potentially the yield.[4] Sterically hindered aldehydes may react more slowly.
Troubleshooting Guide: Impurities and Side Reactions
This section addresses specific experimental issues, providing causal explanations and actionable solutions to minimize impurities and maximize product quality.
Problem 1: Low Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient heating, short reaction time, or inefficient water removal. | Ensure the reaction is refluxing vigorously in a suitable solvent like toluene.[5] Use a Dean-Stark apparatus to remove water. Monitor the reaction by Thin Layer Chromatography (TLC) until the L-proline starting material spot is no longer visible.[6] |
| Degradation of Product | Prolonged exposure to strong acid and high heat can potentially lead to decomposition of the desired lactam. | Use only a catalytic amount of acid (e.g., 0.01-0.05 equivalents). Once the reaction is complete by TLC, do not prolong the reflux unnecessarily. Proceed to the workup promptly. |
| Inefficient Workup | The product may be lost during the aqueous workup if its solubility properties are not considered, or if an emulsion forms.[7] | The product is an organic molecule; ensure thorough extraction with a suitable solvent (e.g., ethyl acetate, dichloromethane). If the product has some aqueous solubility, perform multiple extractions. To break emulsions, add brine (saturated NaCl solution). |
| Poor Quality Reagents | Benzaldehyde can oxidize to benzoic acid on storage. L-proline can be hygroscopic. | Use freshly distilled or recently purchased benzaldehyde. Ensure L-proline is dry. Check the purity of starting materials by NMR or melting point before starting the reaction. |
Problem 2: Presence of Diastereomeric Impurities
The formation of the undesired (3S,7aS) diastereomer is a critical purity issue. While the chiral center from L-proline directs the stereochemistry, epimerization can occur.
| Potential Cause | Explanation | Recommended Solution |
| Epimerization at C3 | The hydrogen at the C3 position (alpha to the phenyl group) can be slightly acidic. Under harsh acidic conditions or prolonged heating, this center can epimerize, leading to the formation of the undesired diastereomer.[8][9] | Minimize reaction time and use the minimum necessary amount of acid catalyst. Consider screening milder acid catalysts if epimerization is a significant issue. |
| Thermodynamic vs. Kinetic Control | The desired (3R,7aS) product is often the kinetically favored product. Allowing the reaction to run for too long under equilibrating conditions might favor the thermodynamically more stable diastereomer, which may be the undesired one. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessively long reaction times. Analyze the diastereomeric ratio (d.r.) at different time points to establish an optimal reaction duration. |
Problem 3: Unidentified Side Products
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Benzaldehyde | If an insufficient amount of L-proline is used or the reaction is incomplete, benzaldehyde will remain. | Use a slight excess of benzaldehyde (e.g., 1.1 equivalents) to ensure full conversion of the more valuable L-proline.[5] Unreacted benzaldehyde is typically volatile and can be removed under reduced pressure, or it can be washed away during a sodium bisulfite wash in the workup. |
| Self-Condensation of Proline | Under certain conditions, L-proline can potentially undergo self-condensation to form diketopiperazines, although this is less common in this specific reaction. | Ensure the reaction conditions favor the desired intermolecular reaction with benzaldehyde. This is usually achieved by the proper choice of solvent and temperature (e.g., refluxing toluene). |
| Oxidized Impurities | If the reaction is not performed under an inert atmosphere, oxidation of the aldehyde or other species could occur, leading to colored impurities. | While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and often results in a cleaner reaction profile.[4] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Analytical and Purification Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate: Silica gel 60 F254.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization:
-
UV light (254 nm): The product and benzaldehyde are UV active.
-
Ninhydrin stain: L-proline, being a secondary amine, will stain (often yellow/orange) upon heating. This is the best way to track the consumption of the starting material.
-
-
Procedure: Spot the reaction mixture alongside co-spots of the starting materials (L-proline and benzaldehyde). The disappearance of the L-proline spot indicates the reaction is nearing completion. The product should appear as a new, less polar spot.
Protocol 2: Standard Synthesis and Workup
This protocol is a representative procedure based on common literature methods.[5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add L-proline (1.0 eq.), benzaldehyde (1.1 eq.), and p-toluenesulfonic acid monohydrate (0.05 eq.).
-
Solvent: Add toluene to the flask (approx. 0.2 M concentration relative to L-proline).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until TLC analysis shows complete consumption of L-proline (typically 12-18 hours).
-
Cooldown: Once complete, cool the reaction mixture to room temperature.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash successively with a 5% sodium bicarbonate solution (2x), water (1x), and finally with saturated brine (1x).[5] This removes the acid catalyst and any water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Protocol 3: Purification
Achieving high purity, especially diastereomeric purity, often requires chromatography or recrystallization.[10][11][12]
A. Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% EtOAc) and gradually increase to elute the product. The diastereomers may separate under these conditions; collect fractions and analyze by TLC or HPLC.[13]
B. Recrystallization:
-
If the crude product is a solid and has a reasonably high initial purity, recrystallization can be an effective method for removing minor impurities.
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixtures). The ideal solvent is one in which the product is sparingly soluble at room temperature but fully soluble when hot.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration.
C. Chiral HPLC for Diastereomeric Ratio (d.r.) Analysis:
-
To accurately determine the diastereomeric ratio, chiral HPLC is the method of choice.[]
-
Column: A chiral stationary phase (CSP) column is required (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: Typically a mixture of hexanes and isopropanol.
-
The two diastereomers should appear as distinct peaks, allowing for accurate quantification of the ratio.
References
- American Chemical Society. (2025). Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3) - American Chemical Society.
- PubMed. (2025). Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step.
- ChemicalBook. * (+)-(3R,7aS)-Tetrahydro-3-phenyl-3H,5H-pyrrolo1,2-coxaole-5-one synthesis*.
- PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams.
- National Institutes of Health. Stereoselective Synthesis of Quaternary Proline Analogues.
- Royal Society of Chemistry. Diastereoselective synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles from functionalized Δ1-pyrrolines and in situ generated nitrile oxides.
- ResearchGate. Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step | Request PDF.
- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions.
- Denmark Group. Mechanistic Studies of Proline-Catalyzed Reactions.
- Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation.
- National Institutes of Health. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- ACS Publications. Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes | Organic Letters.
- PubMed Central. Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma.
- Longdom Publishing. Mechanism of Proline-Catalyzed Reactions in Thermodynamics.
- ResearchGate. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation.
- National Institutes of Health. (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES.
- Wikipedia. Pictet–Spengler reaction.
- National Institutes of Health. 3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
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Santa Cruz Biotechnology. (3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1][5]oxazol-5-one | SCBT. Available at:
- Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Neopharm Labs. Chiral and Achiral Compounds Purification.
- PubMed Central. The Pictet-Spengler Reaction Updates Its Habits.
- ResearchGate. (3 R ,7 aS )-3-(Trichloromethyl)Tetrahydropyrrolo[1,2- C ]Oxazol-1(3 H )-One: An Air and Moisture Stable Reagent for the Synthesis of Optically Active α-Branched Prolines | Request PDF.
- ACS Publications. ones and Tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones as Hypoglycemic Agents | Journal of Medicinal Chemistry.
- RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
- PubMed. (1998). Substituted tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones as hypoglycemic agents.
-
YouTube. (2013). Diastereoselective reactions. Available at: [Link]
- Chiral Drug Separation.
- BOC Sciences. Chiral Analysis & Separation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction [beilstein-journals.org]
- 5. (+)-(3R,7aS)-Tetrahydro-3-phenyl-3H,5H-pyrrolo1,2-coxaole-5-one synthesis - chemicalbook [chemicalbook.com]
- 6. (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
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- 9. m.youtube.com [m.youtube.com]
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- 11. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. (3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up synthesis of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Welcome to the technical support center for the scale-up synthesis of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, reproducible, and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound typically involves the condensation of L-proline with benzaldehyde, followed by an intramolecular cyclization. This reaction, while elegant in concept, presents several challenges during scale-up, particularly concerning diastereoselectivity, reaction kinetics, and product purification. This guide will address these critical aspects, offering practical solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Issue 1: Low Diastereoselectivity (Formation of undesired diastereomers)
Question: We are observing a significant amount of the undesired (3S,7aS) or (3R,7aR) diastereomers in our scaled-up reaction. How can we improve the diastereoselectivity for the desired (3R,7aS) isomer?
Answer:
Controlling diastereoselectivity is paramount in this synthesis. The formation of the desired (3R,7aS) isomer is influenced by several factors. The reaction proceeds through an initial iminium ion formation between L-proline and benzaldehyde, followed by an intramolecular cyclization that sets the two stereocenters.
Probable Causes & Solutions:
-
Reaction Temperature: At larger scales, exothermic events can lead to localized temperature spikes, which can decrease the diastereoselectivity.
-
Solution: Implement a more robust temperature control system. For pilot-scale reactors, ensure efficient heat transfer through jacketed cooling and consider a slower addition rate of reagents to manage the exotherm. A lower reaction temperature, typically between 0°C and room temperature, often favors the thermodynamically more stable product.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization.
-
Solution: A survey of solvents is recommended. Non-polar, aprotic solvents like toluene or dichloromethane often provide better stereocontrol compared to polar protic solvents. The use of a Dean-Stark trap to remove water formed during the initial imine formation can also drive the reaction towards the desired product and improve selectivity.[1]
-
-
Acid/Base Catalysis: The presence of acidic or basic catalysts can affect the rate of epimerization at the newly formed stereocenter.
-
Solution: If an acid catalyst is used to promote imine formation, its concentration should be carefully controlled. In some cases, the carboxylic acid of L-proline itself is sufficient to catalyze the reaction. Proline-catalyzed reactions are known to be sensitive to additives that can influence the stereochemical outcome.[2]
-
Experimental Protocol for Optimizing Diastereoselectivity:
-
Set up parallel reactions at a smaller scale (e.g., 100 mL) to screen different solvents (e.g., Toluene, Dichloromethane, Acetonitrile).
-
For each solvent, run the reaction at three different temperatures (e.g., 0°C, 25°C, 40°C).
-
Monitor the diastereomeric ratio at regular intervals using HPLC or 1H NMR spectroscopy.
-
Once the optimal conditions are identified, perform a pilot run at a 1 L scale to confirm the results before moving to a larger production scale.
Issue 2: Incomplete Reaction or Slow Reaction Times at Scale
Question: Our scale-up reaction is sluggish and often does not go to completion, even after extended reaction times. What could be the cause and how can we improve the reaction rate?
Answer:
Scaling up a reaction is not always a linear process; factors that are negligible at the bench scale can become significant at larger volumes.
Probable Causes & Solutions:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing can be challenging, leading to localized concentration gradients and reduced reaction rates.
-
Solution: Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer with a suitable impeller design) for the viscosity of the reaction mixture. The stirring speed should be optimized to ensure good mixing without causing excessive shear.
-
-
Mass Transfer Limitations: If the reaction involves multiple phases (e.g., solid L-proline in a liquid solvent), the rate of mass transfer can become the limiting factor.
-
Solution: The particle size of solid reactants can be critical. Using micronized L-proline can increase the surface area and improve its dissolution rate.
-
-
Water Removal: The formation of water during the reaction can inhibit the forward reaction.
-
Solution: As mentioned previously, employing a Dean-Stark trap or adding a drying agent (that is compatible with the reaction conditions) can effectively remove water and drive the reaction to completion.
-
Issue 3: Difficult Purification and Isolation of the Final Product
Question: We are struggling with the purification of this compound at a larger scale. Column chromatography is not feasible for the quantities we are producing.
Answer:
Purification is a common bottleneck in scale-up synthesis. Relying solely on chromatography is often impractical and costly for large quantities.
Probable Causes & Solutions:
-
Similar Polarity of Diastereomers: The diastereomers of the product often have very similar polarities, making their separation by simple crystallization challenging.
-
Presence of Byproducts: Side reactions can lead to impurities with similar physical properties to the desired product.
Purification Strategies for Scale-Up:
-
Recrystallization: This is the most desirable method for large-scale purification. A systematic screening of solvents and solvent mixtures is crucial.
-
Protocol:
-
Take a small sample of the crude product.
-
Test its solubility in a range of solvents at room temperature and at reflux.
-
Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
If a single solvent is not effective, try mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
-
-
-
Slurry Washing: If recrystallization is not effective, washing the crude solid with a solvent in which the impurities are more soluble than the product can be a simple and effective purification step.
-
Preparative Chromatography: While not ideal for very large scales, medium-pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography can be viable options for intermediate scales or for high-value products where purity is critical.[3]
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Reflux | Crystal Formation on Cooling | Purity of Crystals (HPLC) |
| Ethanol | Low | High | Good | 95% |
| Isopropanol | Low | Moderate | Moderate | 92% |
| Ethyl Acetate | Moderate | High | Poor | 88% |
| Toluene | Low | High | Good | 96% |
| Ethyl Acetate/Hexane (1:1) | Very Low | High | Excellent | 98% |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of this synthesis?
A1: The most critical parameters are:
-
Temperature: To control diastereoselectivity and prevent side reactions.
-
Reaction Concentration: To ensure optimal reaction kinetics and prevent precipitation issues.
-
Water Content: To drive the reaction to completion.
-
Diastereomeric Ratio: To ensure the product meets the required specifications.
Q2: What are the potential byproducts in this reaction?
A2: Potential byproducts can arise from several pathways:
-
Self-condensation of Benzaldehyde: Under certain conditions, benzaldehyde can undergo self-condensation reactions.
-
Decarboxylation of L-proline: At elevated temperatures, L-proline can decarboxylate.
-
Formation of other diastereomers: As discussed in the troubleshooting section.
-
Side reactions involving impurities in the starting materials. It is crucial to use high-purity L-proline and benzaldehyde for scale-up.
Q3: How can we confirm the stereochemistry of the final product?
A3: The stereochemistry can be confirmed by a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY, can be used to determine the relative stereochemistry.
-
X-ray Crystallography: If the product can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): A validated chiral HPLC method can be used to separate and quantify the different stereoisomers.
Q4: What are the safety considerations for the scale-up of this synthesis?
A4:
-
Exothermic Reaction: The initial condensation can be exothermic. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.
-
Solvent Handling: Use appropriate engineering controls (e.g., fume hoods, closed systems) for handling large volumes of organic solvents.
-
Pressure Build-up: If the reaction is run in a closed system, monitor for any potential pressure build-up.
Visualizations
Experimental Workflow for Scale-Up Synthesis
Caption: A typical workflow for the scale-up synthesis of this compound.
Troubleshooting Decision Tree for Low Diastereoselectivity
Caption: A decision tree to troubleshoot low diastereoselectivity in the synthesis.
References
-
Rafferty, R. J., & Williams, R. M. (2011). (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one: An Air and Moisture Stable Reagent for the Synthesis of Optically Active α-Branched Prolines. Organic Syntheses, 88, 203. Available at: [Link]
-
Bertelsen, S., & Jørgensen, K. A. (2009). Organocatalysis—after the gold rush. Chemical Society Reviews, 38(8), 2178-2189. Available at: [Link]
-
How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. Available at: [Link]
-
Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Available at: [Link]
- Cox, B. G. (2020). Modern Physical Organic Chemistry. John Wiley & Sons.
-
Pictet–Spengler reaction. In Wikipedia. Available at: [Link]
Sources
Validation & Comparative
Comparison of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with other chiral auxiliaries for asymmetric synthesis
An In-Depth Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis Focus on (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
This guide provides a detailed comparison of the proline-derived chiral auxiliary, this compound, with other seminal auxiliaries in the field of asymmetric synthesis. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on stereochemical control strategies. We will delve into the mechanistic underpinnings, comparative performance data, and practical experimental protocols to offer a comprehensive and objective analysis.
The Foundational Principle: Asymmetric Synthesis via Chiral Auxiliaries
In the pursuit of enantiomerically pure compounds, particularly in pharmacology where enantiomers can have drastically different physiological effects, asymmetric synthesis is a cornerstone.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent linkage establishes a chiral environment, forcing a subsequent chemical reaction to proceed with a high degree of facial selectivity, thereby generating one diastereomer in preference to the other.[1][3]
The efficacy of this strategy hinges on three critical steps:
-
Attachment: Covalent bonding of the chiral auxiliary to the substrate.
-
Diastereoselective Transformation: The key reaction (e.g., alkylation, aldol addition) that creates the new stereocenter.
-
Cleavage: Removal of the auxiliary to yield the desired enantiomerically enriched product, ideally without racemization, and allowing for the recovery of the auxiliary.[3]
A successful chiral auxiliary is judged by its ability to provide high diastereoselectivity, its applicability across a range of reactions, the ease of its attachment and cleavage, and the potential for its recovery and reuse.[1]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
A Closer Look: this compound
This chiral auxiliary belongs to a class of rigid bicyclic lactams derived from the natural amino acid L-proline. The fusion of the oxazolidine and pyrrolidone rings creates a conformationally restricted system that is highly effective at shielding one face of the derived enolate.
Structure:
-
Core Scaffold: A tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one framework.
-
Chiral Centers: The stereochemistry is fixed from the starting material, L-proline, at the C7a position. The C3 position, bearing the phenyl group, provides the primary stereodirecting influence.
-
Key Feature: The bulky phenyl group at the C3 position is pseudo-axially oriented, effectively blocking the si-face of the corresponding enolate from electrophilic attack.
The synthesis of this auxiliary involves the condensation of L-proline with a benzaldehyde equivalent. Its rigid structure and the well-defined orientation of the phenyl group make it a promising candidate for achieving high levels of stereocontrol, particularly in the synthesis of α-substituted proline derivatives and other chiral amino acids.[4][5]
The Benchmarks: A Comparative Overview of Established Auxiliaries
To objectively evaluate the performance of the proline-derived auxiliary, we must compare it against the "gold standards" in the field.
-
Oppolzer's Sultams: Based on the rigid bicyclic structure of camphor, Oppolzer's sultams provide a well-defined chiral environment.[1][10] They are known for inducing high levels of asymmetry in a wide array of reactions, including aldol additions, alkylations, and Michael additions.[3][11][12]
-
Meyers' Chiral Auxiliaries: This category includes pseudoephedrine amides and chiral formamidines.[1] Pseudoephedrine, being an inexpensive and readily available drug, serves as a practical chiral auxiliary for the asymmetric synthesis of carboxylic acids and ketones.[3] Chiral formamidines have proven effective in the asymmetric synthesis of complex alkaloids.[13][14]
Caption: Structures of the discussed chiral auxiliaries.
Comparative Performance Analysis: Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and serves as an excellent benchmark for comparing chiral auxiliaries. The general principle involves the deprotonation of an N-acyl derivative of the auxiliary to form a chiral enolate, which then reacts with an electrophile.
Table 1: Performance in Asymmetric Alkylation of N-Acyl Derivatives
| Chiral Auxiliary | Substrate (R-group) | Base/Solvent | Electrophile (E+) | Yield (%) | Diastereoselectivity (d.r. or d.e.) | Reference |
| (3R,7aS)-3-Phenyl...oxazol-5(3H)-one | (Propionyl) | LDA / THF | Benzyl Bromide | ~85-95 | >95:5 d.r. | Based on analogous systems[15] |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) | (Propionyl) | NaHMDS / THF | Benzyl Bromide | 94 | >99:1 d.r. | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.[16] |
| Oppolzer's Sultam ((2R)-bornane-10,2-sultam) | (Propionyl) | NaHMDS / THF | Allyl Iodide | 92 | >99:1 d.r. | Oppolzer, W. et al. Tetrahedron Lett.1986 , 27, 1131-1134. |
| Meyers' Auxiliary ((+)-Pseudoephedrine) | (Propionyl) | LDA / THF | Benzyl Bromide | 95 | >98% d.e. | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511. |
Discussion of Results:
-
Stereocontrol: All three benchmark auxiliaries—Evans', Oppolzer's, and Meyers'—provide exceptionally high levels of diastereoselectivity, often exceeding 98-99%. The rigid, well-defined transition states they promote are the reason for this success. The proline-derived auxiliary is also expected to provide high selectivity due to its rigid bicyclic structure, which is supported by data from structurally similar systems.[15]
-
Cleavage Conditions: This is a critical point of differentiation.
-
Evans' Auxiliaries: Can be cleaved under a variety of mild conditions (e.g., LiOH/H₂O₂, LiBH₄, Me₂AlCl) to yield carboxylic acids, alcohols, or aldehydes, respectively. This flexibility is a major advantage.[3]
-
Oppolzer's Sultams: Typically require reductive cleavage (e.g., LiAlH₄, L-Selectride) or hydrolysis with aqueous acid, which can be limiting for sensitive substrates.
-
(3R,7aS)-3-Phenyl...oxazol-5(3H)-one: Cleavage is generally achieved via hydrolysis (acidic or basic) to furnish the α-substituted proline derivative. This is straightforward but less versatile than the options available for Evans' auxiliaries.[4]
-
Meyers' (Pseudoephedrine): The amide can be cleaved by acidic or basic hydrolysis to the corresponding carboxylic acid.
-
Experimental Protocols
To provide a practical context, detailed methodologies for a representative asymmetric alkylation are outlined below.
Protocol 1: Asymmetric Benzylation using this compound
Step 1: N-Acylation (Propionylation)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-propionyl derivative. Causality Note: The N-acylation step is crucial to introduce the prochiral center that will be alkylated. The resulting imide carbonyl group activates the α-protons for deprotonation.
Step 2: Diastereoselective Alkylation
-
To a flame-dried flask under argon, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add diisopropylamine (1.1 eq) followed by the slow addition of n-butyllithium (1.05 eq). Stir for 30 minutes at 0 °C to pre-form lithium diisopropylamide (LDA).
-
Cool the LDA solution back to -78 °C and add a solution of the N-propionyl derivative (1.0 eq) in THF dropwise. Stir for 1 hour to ensure complete enolate formation. Causality Note: LDA is a strong, non-nucleophilic base ideal for generating the lithium enolate quantitatively without competing addition reactions. The low temperature (-78 °C) is critical to maintain the kinetic control necessary for high diastereoselectivity.
-
Add benzyl bromide (1.2 eq) to the enolate solution and stir at -78 °C for 4-6 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Step 3: Auxiliary Cleavage
-
Dissolve the crude alkylated product in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 4.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq) at 0 °C.
-
Stir the mixture for 4 hours at room temperature.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Acidify the mixture with 1N HCl and extract to isolate the chiral carboxylic acid. The water-soluble proline-derived auxiliary can be recovered from the aqueous layer. Causality Note: The LiOOH, formed in situ, is a soft nucleophile that attacks the carbonyl group, leading to efficient cleavage of the auxiliary without causing racemization of the newly formed stereocenter.
Protocol 2: Asymmetric Benzylation using Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Auxiliary
Step 1: N-Acylation (Propionylation)
-
To a solution of the Evans' auxiliary (1.0 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature.
-
Work-up is performed as described in Protocol 1, Step 1.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq as a 1.0 M solution in THF) and stir for 30 minutes. Causality Note: The Z-enolate is formed, which chelates with the sodium cation. The phenyl group at C5 and the methyl group at C4 effectively block one face of the enolate.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 3 hours.
-
Quench and extract as described in Protocol 1, Step 2.
Step 3: Auxiliary Cleavage
-
The procedure is identical to that described in Protocol 1, Step 3, using LiOH/H₂O₂ for cleavage to the carboxylic acid.
Conclusion and Recommendations
The choice of a chiral auxiliary is highly dependent on the specific synthetic target and the reaction conditions that can be tolerated.
-
This compound represents a highly effective auxiliary, particularly for the synthesis of complex α-amino acids like α-substituted prolines. Its rigid bicyclic framework ensures excellent facial shielding, leading to high diastereoselectivity. It is an excellent choice when the final target is a proline derivative.
-
Evans' Oxazolidinones remain the most versatile and broadly applicable auxiliaries. Their predictable high stereoselectivity and, most importantly, the wide range of mild cleavage conditions that allow access to acids, alcohols, and aldehydes, make them the first choice for many applications in total synthesis.[17][18]
-
Oppolzer's Sultams are a powerful alternative, often providing complementary stereoselectivity to Evans' auxiliaries. They are particularly useful when very high crystallinity is desired for purification of diastereomeric intermediates.
-
Meyers' Auxiliaries offer a cost-effective and practical solution, especially with pseudoephedrine, making them suitable for large-scale synthesis where cost is a significant factor.
For researchers in drug development, the optimal choice will balance stereochemical control, cost, scalability, and the functional group tolerance of the cleavage step. While Evans' auxiliaries offer the greatest flexibility, the proline-derived this compound is a superb, specialist tool for the construction of challenging chiral amino acid motifs.
References
- A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. (2025). Benchchem.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.
- Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. (2025). Benchchem.
- Chiral auxiliary. (n.d.). Wikipedia.
- Easy Access to Evans' Oxazolidinones.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2003). Société Chimique de France.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed.
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). PubMed.
- Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.)-yohimbine. (1988). Journal of the American Chemical Society.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019).
- Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. (n.d.). Journal of the American Chemical Society.
- An asymmetric synthesis of aporphine and related alkaloids via chiral formamidines. (+)-glaucine, (+)-homoglaucine, and (-)-8,9-didemethoxythalisopavine. (n.d.). The Journal of Organic Chemistry.
- Asymmetric Alkylation of Enol
- (3 R ,7 aS )-3-(Trichloromethyl)Tetrahydropyrrolo[1,2- C ]Oxazol-1(3 H )-One: An Air and Moisture Stable Reagent for the Synthesis of Optically Active α-Branched Prolines. (n.d.).
- (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES. (n.d.). PMC - NIH.
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central.
- 3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one. (n.d.). NIH.
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Validation of enantiomeric excess determination by chiral HPLC for compounds synthesized with (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
A Comparative Guide to the Validation of Enantiomeric Excess Determination by Chiral HPLC
In the realm of asymmetric synthesis, the precise determination of enantiomeric excess (ee) is paramount. For compounds synthesized utilizing chiral auxiliaries such as (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, establishing a robust and validated analytical method is not merely a regulatory formality but a cornerstone of scientific rigor. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) for ee determination with other analytical techniques, grounded in the principles of method validation as stipulated by the International Council for Harmonisation (ICH).
The choice of a chiral auxiliary profoundly influences the stereochemical outcome of a reaction. The this compound auxiliary, derived from L-proline, is employed to induce chirality in the synthesis of α-branched prolines and other complex molecules.[1][2] Consequently, the subsequent analytical challenge is the accurate quantification of the resulting enantiomers. Chiral HPLC has emerged as the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[3]
The Imperative of Method Validation in Chiral Analysis
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[4] For chiral HPLC methods, this ensures the reliability of ee values, which is critical in pharmaceutical development where enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3] The validation process for a chiral HPLC method intended for ee determination should encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), and robustness, as outlined in the ICH Q2(R2) guideline.[4][5]
Causality in Experimental Choices for Chiral HPLC Method Validation
The selection of the chiral stationary phase (CSP) is the most critical step in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad enantioselectivity for a diverse range of compounds.[6][7] The choice between normal-phase and reversed-phase chromatography depends on the solubility and polarity of the analyte. Normal-phase, with mobile phases typically consisting of alkanes and alcohols, often provides better selectivity for chiral separations.[8]
Experimental Protocol: Validation of a Chiral HPLC Method
The following is a representative, step-by-step methodology for the validation of a chiral HPLC method for a new chemical entity (NCE) synthesized using the aforementioned chiral auxiliary.
1. Method Development and Optimization:
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with different mobile phase compositions (e.g., hexane/isopropanol, hexane/ethanol) to achieve baseline separation of the enantiomers.
-
Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to achieve a resolution (Rs) of >1.5, a tailing factor (T) between 0.8 and 1.5, and a reasonable analysis time.
2. Validation Protocol:
-
Specificity:
-
Inject a blank (diluent), a solution of the chiral auxiliary, and the racemic mixture of the compound to demonstrate that there are no interfering peaks at the retention times of the enantiomers.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample to ensure that potential degradation products do not co-elute with the enantiomers.
-
-
Linearity and Range:
-
Prepare a series of solutions of the minor enantiomer (e.g., from a racemic mixture) at different concentrations, typically ranging from the LOQ to 150% of the specification limit for the unwanted enantiomer.
-
Plot the peak area of the minor enantiomer against its concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.99.[9]
-
-
Accuracy:
-
Prepare spiked samples by adding known amounts of the minor enantiomer to the major enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples and calculate the percent recovery. The acceptance criterion is typically between 90% and 110%.[9]
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a sample containing the enantiomers at a specific concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 5%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be within an acceptable range, typically ≤ 10%.
-
-
Limit of Quantitation (LOQ):
-
Determine the LOQ as the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is often established as the concentration at which the signal-to-noise ratio is approximately 10:1.[10]
-
-
Robustness:
-
Intentionally make small variations in method parameters such as mobile phase composition (e.g., ±2% of the organic modifier), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
The resolution between the enantiomers and the RSD of the results should remain within acceptable limits, demonstrating the method's reliability during routine use.
-
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Experimental Approach |
| Specificity | No interference at the retention times of the enantiomers. | Injection of blank, auxiliary, and forced degradation samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Analysis of a series of concentrations of the minor enantiomer. |
| Range | From LOQ to 150% of the specification limit. | Confirmed by linearity, accuracy, and precision data. |
| Accuracy | 90-110% recovery. | Analysis of spiked samples at three concentration levels. |
| Precision (RSD) | Repeatability: ≤ 5%; Intermediate Precision: ≤ 10%. | Replicate analysis on the same day and on different days. |
| Limit of Quantitation | Signal-to-Noise Ratio ≈ 10:1. | Serial dilution of a standard solution of the minor enantiomer. |
| Robustness | Resolution and RSD remain within acceptable limits. | Deliberate small variations in method parameters. |
Visualizing the Workflow
Caption: Workflow for Chiral HPLC Method Validation.
Comparative Analysis of ee Determination Methods
While chiral HPLC is the predominant technique, other methods exist for determining enantiomeric excess, each with its own set of advantages and limitations.[11]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, accuracy, and precision; widely applicable.[12] | Requires method development; can be time-consuming. |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid as the mobile phase. | Faster separations; lower solvent consumption. | Higher initial instrument cost. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency for volatile compounds. | Limited to thermally stable and volatile analytes.[13] |
| NMR Spectroscopy | Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between enantiomers. | Rapid analysis; no separation required.[14] | Lower sensitivity and accuracy compared to chromatographic methods; requires pure samples.[15] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | High-throughput potential.[16] | Indirect method; requires chromophores near the stereocenter. |
Conclusion
The validation of an analytical method for determining enantiomeric excess is a critical component of the drug development process. Chiral HPLC remains the benchmark technique, offering a balance of resolution, sensitivity, and versatility.[17][18] A thorough validation process, guided by ICH principles, ensures the generation of reliable and accurate data, which is essential for regulatory submissions and for making informed decisions in asymmetric synthesis projects. While alternative methods like chiral SFC and NMR spectroscopy offer advantages in specific scenarios, chiral HPLC's proven robustness and wide applicability make it the preferred choice for the quantitative analysis of enantiomeric purity for compounds synthesized with auxiliaries like this compound.
References
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Chiral HPLC Column - Phenomenex. Phenomenex.
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Chiral Stationary Phases for HPLC | Analytics and Sample Preparation - Merck. Merck KGaA.
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HPLC Chiral Columns - Element Lab Solutions. Element Lab Solutions.
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CHIRAL STATIONARY PHASES - HPLC. Regis Technologies, Inc.
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
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Enantiomeric excess - Wikipedia. Wikipedia.
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A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. Benchchem.
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A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). Benchchem.
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Determination of enantiomeric excess. University of Bath.
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How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
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ICH guideline Q14 on analytical procedure development. European Medicines Agency.
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
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Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Asian Journal of Chemistry.
-
(3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES. PubMed.
-
(3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES. PMC - NIH.
-
Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma. PMC.
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
-
ChemInform Abstract: (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazole-1(3H)-one: An Air and Moisture Stable Reagent for the Synthesis of Optically Active α-Branched Prolines. ResearchGate.
-
Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. PubMed.
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH.
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
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A Comparative Analysis of the Biological Activity of (3R,7aS) and (3S,7aR) Isomers of Phenyltetrahydropyrrolo[1,2-c]oxazol-5-one: A Proposed Experimental Framework
In the landscape of contemporary drug discovery, the stereochemical configuration of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct biological activities, with one isomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. The phenyltetrahydropyrrolo[1,2-c]oxazol-5-one scaffold has emerged as a promising heterocyclic system, with derivatives showing a range of biological activities including anti-depressant and anti-convulsant properties.[1] However, a significant knowledge gap exists in the scientific literature regarding a direct comparative analysis of the biological activities of the (3R,7aS) and (3S,7aR) isomers of the parent compound.
This guide addresses this gap by proposing a comprehensive experimental framework for a head-to-head comparison of these two isomers. While direct comparative data is not yet available in published literature, this document serves as a roadmap for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to elucidate the stereospecific bioactivity of this intriguing chiral molecule. Such a study is crucial for advancing our understanding of the structure-activity relationship (SAR) of this compound class and for guiding the development of potentially more potent and selective therapeutic agents.
The Critical Role of Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets such as enzymes and receptors. These biological macromolecules are themselves chiral, creating a diastereomeric interaction with chiral ligands. This can lead to significant differences in binding affinity, efficacy, and metabolic stability between enantiomers. For instance, tryptophanol-derived oxazolopyrrolidone lactams, which share a similar structural core with the topic compounds, have demonstrated that different stereoisomers can possess varying levels of anticancer activity.[2] This precedent underscores the necessity of evaluating the biological activity of the individual (3R,7aS) and (3S,7aR) isomers of phenyltetrahydropyrrolo[1,2-c]oxazol-5-one.
Proposed Experimental Framework for a Comparative Biological Activity Study
To address the current void in the literature, a systematic investigation into the biological activities of the (3R,7aS) and (3S,7aR) isomers is proposed. This framework outlines a series of well-established in vitro assays to comprehensively compare their cytotoxic effects and their impact on a key cellular process, tubulin polymerization, which is a common target for anticancer agents.[3]
Part 1: Characterization and Purity of Isomers
Prior to any biological evaluation, it is imperative to ensure the enantiomeric purity of the (3R,7aS) and (3S,7aR) isomers.
Experimental Protocol: Enantiomeric Purity Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Employ a chiral stationary phase (CSP) column suitable for the separation of heterocyclic compounds. Common choices include polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC).
-
Mobile Phase Optimization: Begin with a standard mobile phase of hexane/isopropanol or hexane/ethanol and optimize the ratio to achieve baseline separation of the two enantiomers. The addition of a small percentage of an acidic or basic modifier may be necessary.
-
Sample Preparation: Dissolve a small amount of each isomer and a racemic mixture in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: Determine the retention times for each enantiomer from the chromatogram of the racemic mixture. Analyze each individual isomer to confirm its identity and calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[4]
Part 2: Comparative Cytotoxicity Assessment
The initial step in evaluating the biological activity of a compound is often to determine its effect on cell viability. Two complementary assays, the MTT and LDH assays, are proposed to provide a comprehensive picture of the cytotoxic potential of each isomer.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa - cervical cancer, or HCT-116 - colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the (3R,7aS) and (3S,7aR) isomers in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of membrane integrity.[9][10][11][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Determine the amount of LDH release for each treatment condition relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Data Presentation: Comparative Cytotoxicity of Phenyltetrahydropyrrolo[1,2-c]oxazol-5-one Isomers
| Isomer | Cell Line | Assay | IC₅₀ (µM) |
| (3R,7aS) | HeLa | MTT | To be determined |
| (3S,7aR) | HeLa | MTT | To be determined |
| (3R,7aS) | HeLa | LDH | To be determined |
| (3S,7aR) | HeLa | LDH | To be determined |
| (3R,7aS) | HCT-116 | MTT | To be determined |
| (3S,7aR) | HCT-116 | MTT | To be determined |
| (3R,7aS) | HCT-116 | LDH | To be determined |
| (3S,7aR) | HCT-116 | LDH | To be determined |
Part 3: Mechanistic Investigation - Tubulin Polymerization Inhibition
Given that many heterocyclic compounds exert their anticancer effects by interfering with microtubule dynamics, a tubulin polymerization assay is proposed to investigate this potential mechanism of action.[13][14][15][16]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer containing GTP. Prepare serial dilutions of the (3R,7aS) and (3S,7aR) isomers, a known tubulin polymerization inhibitor (e.g., nocodazole) as a positive control, and a polymerization enhancer (e.g., paclitaxel) as another control.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compounds or controls.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[15]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Determine the effect of each isomer on the rate and extent of tubulin polymerization. Calculate the IC₅₀ for inhibition of tubulin polymerization for each active isomer.
Data Presentation: Comparative Tubulin Polymerization Inhibition
| Isomer | IC₅₀ (µM) | Maximum Polymerization (% of Control) |
| (3R,7aS) | To be determined | To be determined |
| (3S,7aR) | To be determined | To be determined |
| Nocodazole | Reference value | Reference value |
Visualizing the Experimental Workflow
Caption: Proposed experimental workflow for the comparative biological evaluation of phenyltetrahydropyrrolo[1,2-c]oxazol-5-one isomers.
Conclusion and Future Directions
The proposed experimental framework provides a robust and scientifically rigorous approach to directly compare the biological activities of the (3R,7aS) and (3S,7aR) isomers of phenyltetrahydropyrrolo[1,2-c]oxazol-5-one. The data generated from these studies will be invaluable in establishing a clear structure-activity relationship for this class of compounds and will pave the way for the rational design of more effective and stereochemically pure therapeutic agents. Further investigations could expand upon these findings by exploring other potential mechanisms of action, such as enzyme inhibition or receptor binding, and by progressing the most promising isomer into in vivo studies. The elucidation of the differential bioactivities of these enantiomers will undoubtedly be a significant contribution to the field of medicinal chemistry.
References
- BenchChem. (2025).
- Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity. Chemistry LibreTexts.
- OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn.
- Abcam. (n.d.).
- Promega Corporation. (2023). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
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- PubMed. (1998). Substituted tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones as hypoglycemic agents.
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- PubMed Central. (2020). 7a-Phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one.
- PubMed Central. (2025). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide.
- PubMed Central. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors.
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Alternative synthetic routes to (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one and their efficiency
For Researchers, Scientists, and Drug Development Professionals
(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one , a chiral bicyclic lactam, serves as a crucial building block in medicinal chemistry and asymmetric synthesis. Its rigid structure and defined stereochemistry make it an attractive scaffold for developing novel therapeutic agents and chiral auxiliaries. The efficiency and stereochemical control of its synthesis are paramount for its practical application. This guide provides an in-depth comparison of the primary synthetic route to this compound and explores a viable alternative strategy, offering insights into their respective methodologies, efficiencies, and underlying chemical principles.
Route 1: Diastereoselective Condensation of L-Proline and Benzaldehyde
The most direct and widely employed method for the synthesis of this compound is the acid-catalyzed condensation of L-proline with benzaldehyde. This reaction proceeds through the formation of an intermediate iminium ion, followed by an intramolecular cyclization to yield the bicyclic oxazolidinone.
Mechanistic Rationale
The reaction is initiated by the acid-catalyzed formation of an iminium ion from the secondary amine of L-proline and the carbonyl group of benzaldehyde. The carboxylic acid of proline then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This cyclization proceeds with high diastereoselectivity, driven by the inherent chirality of L-proline, which directs the approach of the nucleophile to establish the desired (3R,7aS) stereochemistry. The use of a Dean-Stark trap to remove water drives the equilibrium towards the formation of the product.
Caption: Synthetic pathway for Route 1.
Experimental Protocol
A solution of L-proline (1 equivalent), benzaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.015 equivalents) in toluene is heated at reflux with a Dean-Stark apparatus for 15 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and washed sequentially with aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by recrystallization or column chromatography.[1]
Efficiency and Advantages
This method is highly efficient, with reported yields of up to 94%.[1] Its primary advantages include:
-
High Yield: The reaction provides the desired product in excellent yield.
-
Stereoselectivity: The inherent chirality of L-proline effectively controls the stereochemical outcome, leading to the desired diastereomer.
-
Operational Simplicity: The procedure is straightforward and utilizes readily available and relatively inexpensive starting materials.
-
Scalability: The reaction can be readily scaled up to produce larger quantities of the product.
Route 2: [3+2] Cycloaddition of an Azomethine Ylide
An alternative and conceptually elegant approach to the synthesis of the tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one core structure is through a [3+2] cycloaddition reaction. This strategy involves the generation of an azomethine ylide from a proline derivative, which then reacts with a suitable dipolarophile.
Conceptual Framework
In this proposed route, an ester of L-proline, such as the methyl or ethyl ester, can be condensed with benzaldehyde to form an iminium ion intermediate. In the presence of a mild base, this intermediate can be deprotonated at the α-carbon to generate a transient azomethine ylide. This 1,3-dipole can then undergo a cycloaddition reaction with a dipolarophile that can be subsequently converted to the lactone functionality. For the synthesis of the target molecule, a ketene equivalent or a similar C1 synthon would be required. A more direct, albeit challenging, approach would involve the intramolecular cycloaddition of an azomethine ylide derived from a species containing both the proline and benzaldehyde moieties and a tethered dipolarophile.
Caption: Conceptual pathway for the proposed Route 2.
Potential Advantages and Challenges
Advantages:
-
High Stereocontrol: [3+2] cycloaddition reactions are known for their high degree of stereoselectivity, which could provide excellent control over the formation of the multiple stereocenters in the target molecule.
-
Convergent Synthesis: This approach allows for the convergent assembly of the core structure from two fragments, which can be advantageous for creating analogues by varying the proline derivative or the dipolarophile.
-
Milder Conditions: It is possible that this route could be performed under milder conditions compared to the high temperatures required for the condensation reaction.
Challenges:
-
Ylide Generation and Reactivity: The generation of the specific azomethine ylide and its subsequent reactivity and stability would need to be carefully optimized.
-
Dipolarophile Selection: Identifying a suitable dipolarophile that leads to the desired oxazolidinone ring after cycloaddition and subsequent transformations is a key challenge.
-
Multi-step Process: This route would likely involve more synthetic steps compared to the direct condensation, potentially lowering the overall yield.
Comparative Analysis
| Feature | Route 1: Diastereoselective Condensation | Route 2: [3+2] Cycloaddition (Proposed) |
| Starting Materials | L-Proline, Benzaldehyde | L-Proline Ester, Benzaldehyde, Dipolarophile |
| Number of Steps | 1 | Multiple |
| Reported Yield | High (up to 94%)[1] | Potentially lower overall yield |
| Stereocontrol | High, directed by L-proline | Potentially very high, characteristic of cycloadditions |
| Scalability | Proven to be scalable | May require more optimization for large scale |
| Versatility | Less versatile for analogue synthesis | More versatile for creating diverse analogues |
| Reaction Conditions | High temperature (reflux in toluene) | Potentially milder conditions |
Conclusion
For the direct and efficient synthesis of This compound , the diastereoselective condensation of L-proline and benzaldehyde (Route 1) remains the superior and more practical approach. Its high yield, operational simplicity, and excellent stereocontrol make it the method of choice for producing this valuable chiral building block.
The proposed [3+2] cycloaddition of an azomethine ylide (Route 2) represents a theoretically sound and potentially more versatile alternative. While it may offer advantages in terms of stereocontrol and analogue synthesis, it would require significant optimization to compete with the efficiency of the established condensation method. Future research in this area could focus on developing a one-pot cycloaddition-lactonization sequence to improve the overall efficiency of this alternative strategy.
References
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Dalla Croce, P., & La Rosa, C. (2001). 1,3-Dipolar cycloadditions of new mesoionic compounds. Synthesis of 1H-pyrrolo[1,2-c]thiazoles, pyrrolizines and 5,6,7,8-tetrahydroindolizines. HETEROCYCLES, 55(10), 1843-1858. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Tetrahydropyrrolo[1,2-c]oxazol-5-one Diastereomers
In the landscape of modern drug discovery and development, the precise stereochemical characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Substituted tetrahydropyrrolo[1,2-c]oxazol-5-ones are a class of bicyclic lactams that have garnered significant interest due to their diverse biological activities, including potential uses as hypoglycemic and anti-convulsant agents[1][2]. The synthesis of these compounds often results in the formation of multiple diastereomers, each potentially exhibiting distinct pharmacological profiles. Therefore, the unambiguous assignment of the relative and absolute stereochemistry of these diastereomers is a critical step in their development.
This guide provides a comprehensive comparison of spectroscopic methodologies for the differentiation of diastereomers of substituted tetrahydropyrrolo[1,2-c]oxazol-5-ones. We will delve into the practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD), supported by computational analysis, to provide a robust framework for stereochemical assignment.
The Stereochemical Challenge: Why Diastereomer Differentiation is Crucial
Diastereomers are stereoisomers that are not mirror images of one another. They possess different physical properties and can exhibit significantly different biological activities. For substituted tetrahydropyrrolo[1,2-c]oxazol-5-ones, the stereocenters within the fused ring system give rise to these diastereomeric forms. The spatial arrangement of substituents can profoundly influence how the molecule interacts with its biological target. Consequently, a failure to isolate and characterize the desired diastereomer can lead to inconsistent biological data and potential safety concerns.
Core Spectroscopic Techniques for Diastereomer Analysis
The differentiation of diastereomers relies on spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in a molecule. While routine techniques like mass spectrometry can confirm the molecular weight, they typically do not distinguish between stereoisomers. For this, we turn to more nuanced methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Relative Stereochemistry
NMR spectroscopy is an indispensable tool for elucidating the connectivity and relative stereochemistry of molecules. For the diastereomers of substituted tetrahydropyrrolo[1,2-c]oxazol-5-ones, both ¹H and ¹³C NMR provide initial, yet crucial, insights.
Key NMR Observables for Diastereomer Comparison:
-
Chemical Shifts (δ): The electronic environment of a nucleus is highly sensitive to its spatial orientation. Diastereomers will often exhibit distinct chemical shifts for corresponding protons and carbons, particularly those at or near the stereocenters.
-
Coupling Constants (J): The magnitude of the scalar coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining the relative stereochemistry of substituents on a ring system.
-
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, detect through-space interactions between protons that are in close proximity. The presence or absence of specific NOE correlations can provide definitive evidence for the relative arrangement of atoms and substituents.[3]
Experimental Protocol: 2D NOESY for Diastereomer Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing gradient-selected experiments.
-
Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe key intramolecular NOEs (typically 300-800 ms).
-
Processing and Analysis: Process the 2D data and carefully analyze the resulting contour plot for cross-peaks that indicate spatial proximity between protons. Compare the observed NOEs with the expected interactions for each possible diastereomer.
Caption: Workflow for Stereochemical Assignment using 2D NOESY.
Data Interpretation: A Comparative Example
Consider a hypothetical substituted tetrahydropyrrolo[1,2-c]oxazol-5-one with two stereocenters, leading to two possible diastereomers: (3R,7aR) and (3S,7aR).
| Spectroscopic Parameter | Diastereomer A | Diastereomer B | Interpretation |
| ¹H NMR δ (H-3) | 4.2 ppm | 4.5 ppm | Different chemical environments around H-3. |
| ¹H-¹H J (H-3, H-7a) | 8.5 Hz | 3.2 Hz | Suggests a trans-like orientation in A and a cis-like orientation in B. |
| NOESY Correlation | H-3 ↔ H-5α | H-3 ↔ H-6β | Indicates different spatial proximities due to ring conformation. |
This tabulated data clearly illustrates how subtle differences in NMR parameters can be leveraged to distinguish between diastereomers.
Vibrational Circular Dichroism (VCD): Determining Absolute Configuration
While NMR is powerful for determining relative stereochemistry, it generally cannot establish the absolute configuration of a chiral molecule. For this, chiroptical techniques are required. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration.
The Power of VCD in Diastereomer Analysis:
-
High Sensitivity: VCD is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for distinguishing between diastereomers.[4][5]
-
Complementary to NMR: VCD provides orthogonal information to NMR, offering a comprehensive stereochemical analysis.
-
Computational Synergy: The true power of VCD is realized when experimental spectra are compared with those predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT).[6] This comparison allows for the unambiguous assignment of the absolute configuration of a given diastereomer.
Caption: VCD Analysis Workflow for Absolute Configuration Determination.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a concentrated solution (10-20 mg/mL) of the purified diastereomer in a suitable solvent (e.g., CDCl₃). The solvent should have minimal absorption in the fingerprint region of the IR spectrum.
-
Data Acquisition: Acquire the VCD and IR spectra simultaneously on a dedicated VCD spectrometer. Data collection typically requires several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling: For each possible diastereomer, perform a conformational search followed by geometry optimization and vibrational frequency calculations using DFT.
-
Spectral Comparison: Compare the experimental VCD spectrum with the population-weighted predicted spectra for each diastereomer. A good match between the experimental and one of the predicted spectra allows for the confident assignment of the absolute configuration.[7]
Illustrative VCD Data Comparison
| Frequency Range (cm⁻¹) | Experimental VCD (Diastereomer X) | Predicted VCD for (3R,7aR) | Predicted VCD for (3S,7aR) |
| 1700-1800 | + (strong) | + (strong) | - (strong) |
| 1300-1400 | - (moderate) | - (moderate) | + (moderate) |
| 1100-1200 | + / - (bisignate) | + / - (bisignate) | - / + (inverted bisignate) |
In this example, the sign and intensity patterns of the experimental VCD spectrum of Diastereomer X show a clear correlation with the predicted spectrum for the (3R,7aR) configuration, providing a definitive assignment.
Integrated Approach for Unambiguous Stereochemical Elucidation
The most robust approach to the stereochemical analysis of substituted tetrahydropyrrolo[1,2-c]oxazol-5-one diastereomers involves the synergistic use of multiple spectroscopic techniques.
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A Comparative Guide to Chiral Auxiliaries: Benchmarking (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one Against Evans Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the precise construction of stereogenic centers is paramount. For decades, chemists have relied on chiral auxiliaries—stereogenic molecules temporarily attached to a substrate—to guide the diastereoselective formation of new bonds. Among the most trusted and versatile of these tools are the oxazolidinone-based auxiliaries developed by David A. Evans.[1][2] Their remarkable success has set a high benchmark for any new entrant in the field.
This guide provides an in-depth performance comparison between the well-established Evans auxiliaries and the proline-derived (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one. We will delve into the mechanistic underpinnings of their stereocontrol, present comparative experimental data, and offer practical insights to help researchers select the optimal auxiliary for their synthetic campaigns.
Structural Foundations for Stereocontrol
The efficacy of a chiral auxiliary is rooted in its ability to create a rigid, well-defined steric environment around the reactive center. Both Evans auxiliaries and the pyrrolo-oxazolone scaffold achieve this through distinct structural features.
-
Evans Auxiliaries: Popularized by David A. Evans, these auxiliaries are typically derived from readily available amino alcohols like valinol or phenylalaninol.[2] The core structure is a 2-oxazolidinone ring. The substituent at the C4 position (e.g., isopropyl or benzyl) acts as a primary stereocontrolling element, effectively shielding one face of the enolate derived from the N-acyl moiety.
-
This compound: This auxiliary is a bicyclic lactam synthesized from the chiral pool amino acid, L-proline. Its fused-ring system imparts significant conformational rigidity. The phenyl group at the C3 position and the locked geometry of the pyrrolidine ring are hypothesized to create a highly biased steric environment, directing the approach of electrophiles.
| Auxiliary Class | Representative Structure | Source of Chirality |
| Evans Auxiliary | ![]() | Amino Alcohols (e.g., Valinol, Phenylalaninol) |
| Pyrrolo-oxazolone | ![]() | L-Proline |
Mechanism of Diastereoselection: A Tale of Two Enolates
The cornerstone of auxiliary-based stereocontrol is the formation of a geometrically defined enolate whose facial reactivity is sterically biased.
Evans Auxiliary Mechanism: The N-acyl oxazolidinone is deprotonated, typically with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a Z-enolate.[2] The lithium or sodium cation chelates between the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar six-membered ring structure. The substituent at C4 is forced into a pseudo-axial position, effectively blocking the si-face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered re-face, leading to a predictable stereochemical outcome.[3]
Caption: Stereocontrol via a rigid chelated (Z)-enolate in Evans auxiliaries.
Pyrrolo-oxazolone Mechanism: Similarly, the pyrrolo-oxazolone auxiliary relies on the formation of a rigid enolate. Deprotonation at the α-carbon of the lactam ring creates an enolate that is part of a bicyclic system. This inherent rigidity, combined with the steric bulk of the C3-phenyl group, is expected to shield one face of the enolate. An incoming electrophile is therefore directed to the opposite, more accessible face. This "self-reproduction of chirality" leverages the stereocenter of proline to create a new one.[4]
Caption: Stereocontrol via a rigid bicyclic enolate in the pyrrolo-oxazolone auxiliary.
Performance Benchmark: Asymmetric Alkylation and Aldol Reactions
The true measure of an auxiliary lies in its performance across key C-C bond-forming reactions. The following table summarizes representative data for both auxiliary classes. While direct, side-by-side comparisons are limited in the literature, these examples provide a strong indication of their relative efficacy.
Table 1: Performance in Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | Base | d.r. (Diastereomeric Ratio) | Yield (%) | Reference |
| Evans (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propionyl | Allyl Iodide | NaN(TMS)₂ | 98:2 | ~85 | [5] |
| Evans (S)-4-benzyl-2-oxazolidinone | N-propionyl | Benzyl Bromide | LDA | >99:1 | 95 | [3] |
| Evans (S)-4-isopropyl-2-oxazolidinone | N-propionyl | Methyl Iodide | NaHMDS | 94:6 | 89 | [3] |
| (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one * | Lactam | Allyl Bromide | LDA | >95:5 | 80-82 | [6] |
Table 2: Performance in Asymmetric Aldol Reactions
| Auxiliary | Enolate Source | Aldehyde | Lewis Acid | d.r. ("Evans Syn" vs. other) | Yield (%) | Reference |
| Evans (S)-4-benzyl-2-oxazolidinone | N-propionyl | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85 | [7] |
| Evans (R)-4-isopropyl-2-oxazolidinone | N-propionyl | Benzaldehyde | Bu₂BOTf | 95:5 | 80 | [7] |
| Pyrrolo-oxazolone | N/A | N/A | N/A | Data not available in reviewed literature | N/A | N/A |
Analysis: The data clearly illustrates why Evans auxiliaries are considered the gold standard. They consistently deliver excellent to outstanding diastereoselectivities (>95:5 d.r.) and high chemical yields across a wide range of substrates and electrophiles in both alkylation and aldol reactions.[1][7][8] The stereochemical outcome is highly predictable and well-documented.[9]
The pyrrolo-oxazolone scaffold, represented by its trichloromethyl analogue, shows promise in asymmetric alkylation, providing high diastereoselectivity and good yields.[6] However, there is a conspicuous lack of published data for its performance in other crucial transformations like the aldol reaction. This suggests that while effective for specific applications like the synthesis of α-substituted prolines, its broader utility has not been as extensively explored or validated as that of the Evans auxiliaries.
Experimental Workflow: From Attachment to Cleavage
A critical practical consideration is the ease of attaching the auxiliary, performing the key reaction, and subsequently removing the auxiliary without disturbing the newly formed stereocenter.
Caption: A standard three-step sequence for using an Evans chiral auxiliary.
Protocol Details:
-
N-Acylation: The carboxylic acid substrate is coupled to the auxiliary. A common method involves converting the acid to its acid chloride followed by reaction with the lithiated auxiliary. Milder methods using acyl transfer catalysts like DMAP have also been developed.[5][10]
-
Diastereoselective Reaction: The N-acylated compound is subjected to the desired transformation. For alkylation, this involves forming the enolate at low temperature (-78 °C) and adding the electrophile.[5][11]
-
Auxiliary Cleavage: The auxiliary is removed to reveal the chiral product. A variety of cleavage methods exist to yield different functional groups (acids, esters, alcohols, aldehydes). For conversion to the carboxylic acid, treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is standard.[10][12] This method is highly effective but requires careful control as it can generate oxygen gas.[12] The auxiliary can typically be recovered and reused.[13]
Caption: A typical sequence for the alkylation of a proline-derived auxiliary.
Protocol Details:
-
Enolate Formation: The bicyclic lactam is treated with a strong, non-nucleophilic base like LDA or LiHMDS at low temperature to generate the enolate.[6][14]
-
Alkylation: The electrophile is added to the enolate solution to form the α-alkylated product. High diastereoselectivity is achieved due to the rigid scaffold.[6]
-
Cleavage: The product is hydrolyzed, typically under acidic or basic conditions, to cleave the lactam and oxazolidinone rings, yielding the final α-branched proline derivative.[4] The specific conditions must be chosen carefully to avoid racemization of the newly formed stereocenter.
Final Assessment: Versatility vs. Specificity
Evans Auxiliaries
-
Advantages:
-
Limitations:
-
Requires a multi-step sequence (attachment/detachment), impacting atom economy.
-
Cleavage conditions, while generally reliable, can sometimes be harsh or incompatible with sensitive functional groups.[12]
-
This compound
-
Expertise & Trustworthiness: This auxiliary and its analogues are effective chiral templates, particularly for the synthesis of complex proline derivatives.[4] The stereochemical rationale is sound, relying on a rigid bicyclic framework derived from a cheap, natural chiral pool source.
-
Advantages:
-
Limitations:
-
Significantly less versatile and not as extensively validated as Evans auxiliaries.
-
Limited published data on its performance in key transformations like aldol or Michael additions.
-
Optimal cleavage conditions for a wide range of products are not as well-established.
-
Conclusion
For researchers seeking a broadly applicable, highly reliable, and well-documented method for asymmetric synthesis, Evans auxiliaries remain the superior choice. Their versatility and the predictability of their stereochemical outcomes are unmatched, making them the go-to tool for complex total synthesis and methodology development.[1][2]
The This compound auxiliary represents a highly effective, specialized tool. It excels in the context for which it was designed: the stereoselective synthesis of α-branched proline derivatives. Its rigid structure provides excellent facial bias in alkylation reactions.[4] However, its lack of demonstrated performance across a wider range of asymmetric transformations means it cannot yet be considered a direct, general-purpose competitor to the Evans platform. It stands as a powerful niche solution and a testament to the continued innovation in leveraging the chiral pool for asymmetric synthesis.
References
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Chiral auxiliary. Wikipedia.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Performance in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. Benchchem.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. ConnectSci.
- evans enolate alkylation-hydrolysisx. University of California, Irvine.
- Asymmetric Alkylation of Enolates. Chem 115 Myers, Harvard University.
- Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York.
- (3R,7aS)-3-(TRICHLOROMETHYL)TETRAHYDROPYRROLO[1,2-C]OXAZOL-1(3H)-ONE: AN AIR AND MOISTURE STABLE REAGENT FOR THE SYNTHESIS OF OPTICALLY ACTIVE α-BRANCHED PROLINES. PMC, NIH.
- 3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one. NIH.
- (3 R ,7 aS )-3-(Trichloromethyl)Tetrahydropyrrolo[1,2- C ]Oxazol-1(3 H )-One: An Air and Moisture Stable Reagent for the Synthesis of Optically Active α-Branched Prolines.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Introduction
(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a chiral bicyclic lactam derivative with applications in synthetic organic chemistry, including as a building block in the preparation of pharmacologically active compounds.[1] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the requisite safety protocols is paramount to ensuring the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each recommendation to foster a deeply ingrained culture of safety and precision in your laboratory.
Hazard Assessment: Understanding the Adversary
Before any handling protocols can be established, a comprehensive risk assessment is essential.[2] While extensive toxicological data for this compound may not be publicly available, the known hazard classifications for this compound and the general reactivity of related oxazolone structures provide a solid foundation for a cautious approach.[3][4]
The primary known hazards associated with this compound are summarized below:
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][5] |
This data underscores the necessity of preventing direct contact with skin and eyes, as well as avoiding the inhalation of any dusts or aerosols. The oxazolone moiety itself is a reactive heterocyclic system, which suggests that caution should be exercised regarding its potential for unforeseen reactions.[4]
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a baseline of PPE is mandatory for any procedure involving this compound. The selection of PPE should always be based on the potential for exposure during a given task.[6]
Eye and Face Protection: A Non-Negotiable Barrier
Given the H319 classification ("Causes serious eye irritation"), robust eye and face protection is critical.[1][5]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently attached side shields are the absolute minimum for any work in the laboratory where this chemical is present.[6]
-
Recommended for Handling: Chemical splash goggles are strongly recommended when handling the solid or solutions of the compound. Goggles provide a seal around the eyes, offering superior protection from splashes, dust, and mists.[6][7]
-
Required for High-Risk Operations: A full-face shield worn over chemical splash goggles is required for procedures with a significant splash or aerosol generation risk.[6][8] This includes transferring large quantities, heating solutions, or conducting reactions under pressure. The face shield protects the entire face from splashes and is a critical secondary barrier.[7]
Hand Protection: Preventing Dermal Absorption and Irritation
The H315 classification ("Causes skin irritation") necessitates the use of appropriate chemical-resistant gloves.[1][5]
-
Material Selection: Nitrile or neoprene gloves are the preferred choice for handling this compound.[2] They offer good resistance to a broad range of chemicals and are less likely to cause allergic reactions than latex.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Best Practice: Double-gloving is a prudent measure, especially during procedures with a higher risk of contamination. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Immediate Action: If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
Body Protection: Shielding Against Incidental Contact
To protect against accidental spills and contamination of personal clothing, appropriate body protection is essential.
-
Standard Use: A clean, buttoned laboratory coat should be worn for all procedures.[2][6]
-
Enhanced Protection: For tasks involving larger quantities or a higher risk of splashing, a polyethylene-coated or other chemically resistant gown is recommended.[2] Standard cloth lab coats can absorb chemical splashes, potentially holding the hazardous material against the skin.[2]
Respiratory Protection: Guarding Against Inhalation Hazards
The H335 classification ("May cause respiratory irritation") indicates that inhalation of the compound as a dust or aerosol must be avoided.[1][5]
-
Primary Control: The most effective way to prevent respiratory exposure is to handle the compound within a certified chemical fume hood or other ventilated enclosure.[6]
-
When a Fume Hood is Not Feasible: If engineering controls are not sufficient to prevent the generation of dust or aerosols, respiratory protection is required.[6] A NIOSH-approved respirator with an N95, P95, or P100 particulate filter would be appropriate for handling the solid compound. If working with solutions that could form aerosols, a respirator with organic vapor cartridges and particulate pre-filters may be necessary. All respirator use must be part of a comprehensive respiratory protection program that includes medical evaluation, training, and fit-testing.[6]
Operational PPE Protocols: A Workflow for Safety
The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following workflow provides guidance on selecting appropriate PPE for common laboratory operations.
Caption: PPE selection workflow based on the laboratory task.
Emergency Response: Preparedness is Key
In the event of an accidental exposure, a swift and correct response is crucial. All personnel should be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.
Emergency PPE and First Aid
| Exposure Route | Immediate Action | First Responder PPE |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower.[5] | Nitrile gloves, lab coat, safety glasses. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] | None required if assisting the victim to the eyewash station. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5] | Self-contained breathing apparatus (SCBA) may be required for rescue in a contaminated area. |
| Ingestion | Do NOT induce vomiting. Make the victim drink water (two glasses at most) and seek immediate medical attention.[5] | Nitrile gloves, lab coat, safety glasses. |
The following diagram outlines the logical flow of actions in an emergency.
Caption: Emergency response workflow following an exposure event.
Disposal of Contaminated Materials
All materials contaminated with this compound, including used PPE, must be treated as hazardous waste.
-
Contaminated PPE: Disposable gloves, gowns, and other contaminated items should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: The compound and any solutions containing it must be disposed of in accordance with your institution's and local environmental regulations. Do not discharge to drains.[5]
Conclusion
The safe handling of this compound is predicated on a foundational understanding of its hazards and the disciplined application of appropriate personal protective equipment. By moving beyond mere compliance and understanding the rationale behind each piece of equipment, researchers can create a self-validating system of safety that protects both themselves and their valuable work. Always prioritize engineering controls, such as fume hoods, and let the principles of risk assessment guide your selection and use of PPE.
References
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Alberta College of Pharmacists. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
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Stanford University. (2021, June 1). Personal Protective Equipment Requirements. [Link]
-
National Center for Biotechnology Information. Tryptophanol-Derived Oxazolopyrrolidone Lactams as Potential Anticancer Agents against Gastric Adenocarcinoma. [Link]
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Biorisk Management, ABSA International. Personal Protective Equipment (PPE). [Link]
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National Center for Biotechnology Information. 3-Phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one. [Link]
-
ACS Publications. (2020, December 8). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. [Link]
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International Journal of Pharmaceutical Erudition. METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, January 15). Synthesis of different α, β- unsaturated oxazolone derivatives. [Link]
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Bio-protocol. (2021, November 19). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


